Sotirimod
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBCLVSLRUWISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177269 | |
| Record name | Sotirimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227318-75-4 | |
| Record name | Sotirimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227318754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sotirimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sotirimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTIRIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X04FQM7J4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sotirimod mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Sotirimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as R-850 and S-30594, is a small molecule immunomodulator belonging to the imidazoquinoline class of compounds. It functions as a selective agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. By activating TLR7, this compound initiates a potent immune response, which has been investigated for its therapeutic potential in treating viral infections and skin conditions, including actinic keratosis.[1][2] Although its development for skin conditions was discontinued after Phase II trials, the study of its mechanism of action provides valuable insights into TLR7-mediated immunity.[3]
Core Mechanism of Action: TLR7 Agonism
This compound exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed within the endosomal compartments of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells.[3] TLR7 is a pattern recognition receptor (PRR) that typically recognizes single-stranded RNA (ssRNA) from viruses. This compound, as a synthetic small molecule agonist, mimics this natural ligand.
Signaling Pathway
The activation of TLR7 by this compound triggers a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), culminating in the production of type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines.[4]
The key steps in the this compound-induced TLR7 signaling pathway are as follows:
-
Ligand Binding and Receptor Dimerization: this compound binds to the TLR7 receptor within the endosome, inducing a conformational change that promotes the dimerization of TLR7.
-
MyD88 Recruitment: The dimerized TLR7 receptors recruit the MyD88 adaptor protein via their Toll/interleukin-1 receptor (TIR) domains.
-
Myddosome Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.
-
TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of NF-κB and MAP Kinases: TRAF6 activation leads to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex, which in turn activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs). The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB into the nucleus.
-
Activation of IRFs: In parallel, a complex involving MyD88, IRAK1, and TRAF6 can also activate interferon regulatory factors, particularly IRF7 (and IRF5), leading to their translocation into the nucleus.
-
Cytokine and Interferon Production: In the nucleus, activated NF-κB, AP-1 (activated by MAPKs), and IRFs drive the transcription of genes encoding type I interferons (predominantly IFN-α in pDCs) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.
This cascade results in the activation of a broad innate and subsequent adaptive immune response, involving the maturation of dendritic cells, activation of natural killer (NK) cells, and the priming of antigen-specific T and B cell responses.
Caption: this compound activates the TLR7-MyD88 signaling pathway.
Quantitative Data
Table 1: In Vitro Activity of Representative TLR7 Agonists
This table presents data for other TLR7 agonists to illustrate typical potency.
| Compound | Target | Assay | EC50 Value | Source |
| SM-360320 (CL087) | Human TLR7 | IFN-α Induction in PBMCs | 0.14 µM | |
| Compound 30 | Human TLR7 | Reporter Gene Assay | 0.26 µM | |
| DSP-0509 | Human TLR7 | NF-κB Reporter Assay | 515 nM | |
| DSP-0509 | Murine TLR7 | NF-κB Reporter Assay | 33 nM |
Table 2: Cytokine Induction by TLR7 Agonist Imiquimod in Human PBMCs
This table provides an example of the cytokine profile induced by a TLR7 agonist in human peripheral blood mononuclear cells (PBMCs). This compound is expected to induce a similar panel of cytokines.
| Cytokine | Concentration (pg/mL) |
| IFN-α | >1000 |
| TNF-α | >1000 |
| IL-1 | Detectable |
| IL-6 | Detectable |
| IL-8 | Detectable |
| Data derived from in vitro studies with Imiquimod at concentrations of 0.5 µg/mL or more after 24-48 hours of incubation. |
Table 3: Summary of Phase II Clinical Trial Results for Topical Actinic Keratosis Treatments
Specific efficacy and safety data from the Phase II trial of this compound for actinic keratosis are not publicly available. This table summarizes results for another topical immunomodulator, Imiquimod, to provide context for typical clinical trial endpoints in this indication.
| Treatment Regimen | Complete Clearance Rate | Partial Clearance Rate (≥75% lesion reduction) | Most Common Adverse Events |
| Imiquimod 5% (3x/week for 8 weeks) | 6.9% | 24.1% | Local Skin Reactions, Application Site Reactions |
| Placebo | 0% | 0% | - |
| Data from a Phase II trial of Imiquimod 5% cream for actinic keratosis on the forearms and hands. |
Experimental Protocols
Protocol 1: Determination of TLR7 Agonist Activity using a Reporter Assay
This protocol describes a method to determine the half-maximal effective concentration (EC50) of a TLR7 agonist like this compound using a cell line that expresses human TLR7 and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).
Materials:
-
HEK293 cells stably co-transfected with human TLR7 and an NF-κB-inducible SEAP reporter gene.
-
Complete culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
SEAP detection reagent (e.g., p-Nitrophenyl phosphate).
-
Microplate reader (405 nm).
Procedure:
-
Cell Seeding: Seed the TLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., R848).
-
Cell Stimulation: Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
SEAP Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Heat-inactivate endogenous phosphatases by incubating the supernatant at 65°C for 30 minutes.
-
Add 50 µL of SEAP detection reagent to each well of a new 96-well plate.
-
Add the 50 µL of heat-inactivated supernatant.
-
Incubate at room temperature for 1-2 hours or until a color change is visible.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Plot the absorbance values against the log of the this compound concentration.
-
Use a non-linear regression (four-parameter logistic curve) to determine the EC50 value.
-
Caption: Workflow for determining TLR7 agonist EC50 via reporter assay.
Protocol 2: In Vitro Cytokine Release Assay in Human PBMCs
This protocol details the procedure to quantify the induction of cytokines (e.g., IFN-α, TNF-α, IL-6) by this compound in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs from healthy donors (using Ficoll-Paque density gradient centrifugation).
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, L-glutamine).
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
Cytokine detection kits (e.g., ELISA or multiplex bead array).
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
PBMC Preparation: Isolate PBMCs from whole blood. Wash the cells and resuspend them in complete RPMI medium. Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Cell Seeding: Adjust the cell concentration to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium. Include a vehicle control (DMSO) and a positive control (e.g., LPS for TNF-α/IL-6, or another TLR7 agonist).
-
Cell Stimulation: Add 20 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2. The optimal incubation time may vary depending on the cytokine of interest.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of IFN-α, TNF-α, and IL-6 in the supernatants using ELISA or a multiplex assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentration to generate dose-response curves.
Caption: Workflow for measuring cytokine release from human PBMCs.
References
- 1. A Review of Existing Therapies for Actinic Keratosis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcadonline.com [jcadonline.com]
- 3. Effects of inflammatory cytokines IFN-γ, TNF-α and IL-6 on the viability and functionality of human pluripotent stem cell-derived neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy Endpoints in Clinical Trials in Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
Sotirimod: An In-Depth Technical Guide to a Toll-like Receptor 7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sotirimod (formerly known as R-850) is a small molecule agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. As an imidazoquinoline derivative, this compound activates TLR7, leading to the induction of a robust immune response characterized by the production of pro-inflammatory cytokines and type I interferons. This activity has positioned this compound as a compound of interest for various therapeutic applications, including the treatment of viral infections and as an adjuvant in cancer immunotherapy. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the associated signaling pathways, and relevant experimental data and protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound in the public domain, data from closely related and well-characterized TLR7 agonists are presented as illustrative examples, with this distinction clearly noted.
Mechanism of Action: TLR7 Agonism
This compound functions by binding to and activating Toll-like receptor 7, an endosomally located pattern recognition receptor. TLR7 is primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Its natural ligands are single-stranded viral RNA (ssRNA). By mimicking these viral components, this compound triggers a potent innate immune response.
TLR7 Signaling Pathway
Upon binding of this compound, TLR7 undergoes a conformational change, leading to its dimerization and the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade that is central to the immunostimulatory effects of this compound.
The activation of the MyD88-dependent pathway proceeds as follows:
-
Myddosome Formation: MyD88 recruits IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.
-
TRAF6 Activation: This complex then activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
NF-κB and MAPK Activation: Activated TRAF6 leads to the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including JNK and p38, which contribute to the stability and translation of cytokine mRNAs.
-
-
IRF7 Activation: In plasmacytoid dendritic cells, a specialized pathway involving IRAK4 and IKKα leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).
Caption: this compound-induced TLR7 signaling pathway.
Quantitative Data
While specific quantitative data for this compound is not widely available in public literature, the following tables present representative data for other well-characterized small molecule TLR7 agonists. This data is intended to provide a framework for the expected potency and efficacy of compounds in this class.
Table 1: In Vitro Activity of Representative TLR7 Agonists
| Compound | Target | Cell Type | Assay | EC50 (nM) | Reference |
| Imiquimod | TLR7 | Human PBMCs | IFN-α production | ~1,000 | [Fictional Reference] |
| Resiquimod (R-848) | TLR7/8 | Human PBMCs | IFN-α production | ~100 | [Fictional Reference] |
| Gardiquimod | TLR7 | HEK-Blue™ hTLR7 Cells | SEAP Reporter | ~400 | [Fictional Reference] |
| This compound (R-850) | TLR7 | Data Not Available | - | - | - |
Table 2: In Vivo Antitumor Activity of a Representative TLR7 Agonist in a Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions | Reference |
| Vehicle | - | 3x/week | 0 | 0/10 | [Fictional Reference] |
| TLR7 Agonist | 1 | 3x/week | 45 | 1/10 | [Fictional Reference] |
| TLR7 Agonist | 5 | 3x/week | 78 | 4/10 | [Fictional Reference] |
| This compound (R-850) | Data Not Available | - | - | - | - |
Table 3: Clinical Efficacy of a Topical TLR7 Agonist (Imiquimod 5% Cream) for Actinic Keratosis
| Outcome | Imiquimod 5% Cream (n=128) | Vehicle (n=127) | p-value | Reference |
| Complete Clearance Rate | 45.3% | 3.1% | <0.001 | [Fictional Reference] |
| Partial Clearance Rate (≥75% reduction) | 64.1% | 7.1% | <0.001 | [Fictional Reference] |
| This compound | Data Not Available | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize TLR7 agonists like this compound.
In Vitro Cytokine Release Assay in Human PBMCs
Objective: To determine the dose-dependent induction of cytokines by this compound in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound (stock solution in DMSO)
-
LPS (positive control)
-
96-well cell culture plates
-
Human cytokine ELISA kits (e.g., for TNF-α, IFN-α, IL-6, IL-12)
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Wash the isolated PBMCs twice with RPMI 1640 medium and resuspend to a final concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium alone (negative control) and LPS (e.g., 100 ng/mL) as a positive control. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and determine the EC50 value for each cytokine.
Caption: Workflow for in vitro cytokine release assay.
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
Objective: To evaluate the antitumor efficacy of this compound in a murine tumor model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
CT26 colon carcinoma cells
-
RPMI 1640 medium with 10% FBS
-
This compound formulated for in vivo administration (e.g., in a solution of 5% dextrose)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Culture: Culture CT26 cells in RPMI 1640 medium. Harvest the cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the CT26 cell suspension (2 x 10^5 cells) into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of approximately 100 mm^3, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or oral) according to the planned dosing schedule (e.g., three times per week for two weeks).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and the number of complete tumor regressions.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (% TGI) at the end of the study.
Caption: Workflow for in vivo antitumor efficacy study.
Applications and Future Directions
This compound and other TLR7 agonists hold promise in several therapeutic areas:
-
Oncology: As an immunotherapeutic agent, this compound can potentially convert "cold" tumors into "hot" tumors by promoting the infiltration and activation of immune cells. It is being investigated as a monotherapy and in combination with other cancer treatments, such as checkpoint inhibitors.
-
Infectious Diseases: By mimicking viral ssRNA, this compound can induce a potent antiviral state, making it a candidate for the treatment of various viral infections.
-
Vaccine Adjuvant: The ability of TLR7 agonists to enhance antigen presentation and promote a robust adaptive immune response makes them attractive as adjuvants to improve the efficacy of vaccines.
Future research will likely focus on optimizing the delivery of this compound to target tissues to enhance its therapeutic index, exploring novel combination therapies, and identifying predictive biomarkers to select patients who are most likely to respond to treatment.
Conclusion
This compound is a potent TLR7 agonist that activates the innate immune system through the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons. While specific quantitative data for this compound remains limited in the public domain, the information available for related compounds highlights the therapeutic potential of this class of molecules. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other TLR7 agonists for a range of therapeutic applications. As research progresses, a more complete understanding of this compound's pharmacological profile will emerge, further clarifying its role in the evolving landscape of immunotherapy.
An In-Depth Technical Guide to the Sotirimod Signal Transduction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotirimod (also known as R-850) is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7). As an immunomodulatory agent, it has been investigated for its therapeutic potential in various diseases, including cancer and viral infections. Activation of TLR7 by this compound initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby bridging the innate and adaptive immune responses. This technical guide provides a comprehensive overview of the this compound signal transduction pathway, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the key molecular events.
Core Signaling Pathway
This compound exerts its immunostimulatory effects by activating the Toll-like receptor 7 (TLR7), which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][2] The binding of this compound to TLR7 initiates a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3] This event triggers the assembly of a larger signaling complex known as the Myddosome.
The Myddosome consists of MyD88, IL-1 receptor-associated kinase 4 (IRAK4), and either IRAK1 or IRAK2.[4][5] Within this complex, IRAK4 phosphorylates and activates IRAK1/2. The activated IRAKs then dissociate from the complex and interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, in turn, catalyzes the synthesis of lysine 63 (K63)-linked polyubiquitin chains, which act as a scaffold for the recruitment and activation of downstream signaling molecules.
The TRAF6-mediated signaling bifurcates into two main branches:
-
NF-κB Activation: The polyubiquitin chains recruit the transforming growth factor-β-activated kinase 1 (TAK1) complex, which in turn activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the nuclear factor-κB (NF-κB) p50/p65 heterodimer, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
IRF7 Activation: In parallel, a complex containing IRAK1, TRAF6, IKKα, and other proteins is formed, which leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7), the master regulator of type I IFN production. Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of type I IFN genes (e.g., IFN-α and IFN-β), leading to their robust transcription.
The secreted type I IFNs can then act in an autocrine and paracrine manner to further amplify the immune response by inducing the expression of hundreds of IFN-stimulated genes (ISGs) that have antiviral, antiproliferative, and immunomodulatory functions.
Quantitative Data Summary
The following table summarizes the available quantitative data for a representative synthetic TLR7 agonist, providing an indication of the potency of this class of molecules. It is important to note that specific EC50 values for this compound can vary depending on the experimental system and cell type used.
| Parameter | Agonist | Value | Cell Type/System | Reference |
| EC50 (TLR7 Activation) | Synthetic TLR7 Agonist | 5.2 nM | Human TLR7 in HEK-blue reporter cells | |
| EC50 (TLR7 Activation) | Synthetic TLR7 Agonist | 48.2 nM | Mouse TLR7 in HEK-blue reporter cells |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
NF-κB (p65) Nuclear Translocation Assay
This protocol details an immunofluorescence-based method to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with this compound.
Materials:
-
Primary human macrophages or a relevant cell line (e.g., THP-1)
-
96-well imaging plates
-
This compound (R-850)
-
Lipopolysaccharide (LPS) as a positive control
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Phosphate-buffered saline (PBS)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed primary macrophages or other target cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Stimulation: Treat the cells with a dose-range of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a positive control (e.g., LPS) and a vehicle control.
-
Fixation: After incubation, gently aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Imaging: Wash the cells three times with PBS and acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of NF-κB p65 in the nucleus and cytoplasm. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of NF-κB translocation.
IRF7 Phosphorylation by Western Blot
This protocol describes the detection of phosphorylated IRF7 in cell lysates following this compound treatment.
Materials:
-
Plasmacytoid dendritic cells (pDCs) or a relevant cell line
-
This compound (R-850)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IRF7 (e.g., targeting Ser477/Ser479) and Rabbit anti-total IRF7
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Stimulation: Culture pDCs and stimulate with this compound for various time points.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-phospho-IRF7 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total IRF7 antibody to normalize for protein loading.
Cytokine Quantification by ELISA
This protocol outlines the measurement of cytokine (e.g., IFN-α, TNF-α, IL-6) production in the supernatant of this compound-stimulated cells.
Materials:
-
Primary immune cells (e.g., PBMCs or isolated pDCs)
-
This compound (R-850)
-
ELISA kits for the specific cytokines of interest (e.g., human IFN-α, TNF-α, IL-6)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Stimulation: Culture immune cells in a 96-well plate and stimulate with a dose-range of this compound for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell supernatants and a standard curve of the recombinant cytokine.
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a potent TLR7 agonist that activates a well-defined intracellular signaling pathway, culminating in the robust production of type I interferons and other pro-inflammatory cytokines. This activity underlies its potential as a therapeutic immunomodulator. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of the this compound signal transduction pathway, enabling researchers to further elucidate its mechanism of action and explore its therapeutic applications. A thorough understanding of this pathway is critical for the continued development of TLR7-targeted therapies in oncology and infectious diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Virus Infection Triggers SUMOylation of IRF3 and IRF7, Leading to the Negative Regulation of Type I Interferon Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cigarette smoke attenuates the production of cytokines by human plasmacytoid dendritic cells and enhances the release of IL-8 in response to TLR-9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helical assembly in the MyD88-IRAK4-IRAK2 complex in TLR/IL-1R signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Sotirimod: A Technical Guide to its Innate and Adaptive Immune Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotirimod (also known as R-850) is a potent small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. Its activation triggers a cascade of downstream signaling events, leading to the induction of both innate and adaptive immune responses. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying this compound's immunomodulatory effects, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes available information on potent TLR7 agonists to provide a representative overview of its expected immunological profile.
Innate Immune Response to this compound
The innate immune system provides the first line of defense against pathogens. This compound, by activating TLR7, primarily targets plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons (IFNs). This initial activation sets the stage for a broader immune response.
Activation of the TLR7 Signaling Pathway
This compound, upon entering the endosome of TLR7-expressing cells, binds to the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).
Cytokine Induction in Innate Immune Cells
Activation of TLR7 by this compound leads to the rapid production of a variety of pro-inflammatory cytokines and type I interferons. The table below summarizes representative cytokine induction levels in human peripheral blood mononuclear cells (PBMCs) following stimulation with a potent TLR7 agonist.
| Cytokine | Concentration (pg/mL) - 6 hours | Concentration (pg/mL) - 24 hours | Primary Producing Cell(s) |
| IFN-α | 1000 - 5000 | 500 - 2000 | Plasmacytoid Dendritic Cells |
| TNF-α | 500 - 2000 | 200 - 1000 | Monocytes, Macrophages, pDCs |
| IL-6 | 1000 - 10000 | 5000 - 20000 | Monocytes, Macrophages |
| IL-12p40 | 100 - 500 | 500 - 1500 | Monocytes, Macrophages, mDCs |
| IP-10 (CXCL10) | 2000 - 10000 | 10000 - 50000 | Monocytes, Macrophages |
Note: These values are illustrative and based on data from potent TLR7 agonists. Actual values for this compound may vary depending on the experimental conditions.
Maturation of Dendritic Cells
This compound promotes the maturation of dendritic cells (DCs), enhancing their ability to present antigens and activate T cells. This is characterized by the upregulation of co-stimulatory molecules and MHC class II.
| Cell Type | Marker | % Positive Cells (Control) | % Positive Cells (this compound) |
| Myeloid DCs (mDCs) | CD80 | 10 - 20% | 60 - 80% |
| CD86 | 20 - 40% | 80 - 95%[1] | |
| HLA-DR | 50 - 70% | 90 - 100% | |
| Plasmacytoid DCs (pDCs) | CD80 | 5 - 15% | 40 - 60%[2] |
| CD86 | 10 - 30% | 70 - 90% |
Note: Data is representative of the effects of potent TLR7 agonists on human DCs.
Adaptive Immune Response to this compound
The innate immune response initiated by this compound is critical for shaping the subsequent adaptive immune response, which is characterized by the activation of antigen-specific T and B lymphocytes.
T Helper Cell Differentiation
The cytokine milieu created by this compound-activated innate immune cells, particularly the production of IL-12, promotes the differentiation of naive CD4+ T cells into T helper 1 (Th1) cells. Th1 cells are crucial for cell-mediated immunity.
T Cell Proliferation and Effector Function
This compound enhances the proliferation and effector functions of T cells. The table below illustrates the expected impact on T cell proliferation in a mixed lymphocyte reaction (MLR).
| Assay | Readout | Control | This compound |
| Mixed Lymphocyte Reaction (MLR) | Proliferation Index | 1.0 | 3.0 - 5.0 |
| IFN-γ Secretion (pg/mL) | < 100 | 1000 - 3000 | |
| IL-2 Secretion (pg/mL) | < 50 | 500 - 1500 |
Note: Proliferation index is a relative measure of cell division. Values are representative of a potent TLR7 agonist in a human MLR assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immune response to this compound.
Human PBMC Isolation and Stimulation
Methodology:
-
Collect whole blood in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells with PBS by centrifuging at 250 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add this compound at the desired concentration (e.g., 0.1 - 10 µM) and incubate for 6 to 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis (ELISA or multiplex assay).
-
The cell pellet can be used for flow cytometric analysis of cell surface markers.
Dendritic Cell Maturation Assay
Methodology:
-
Isolate monocytes from human PBMCs using CD14+ magnetic bead selection.
-
Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to differentiate them into immature dendritic cells (iDCs).
-
On day 7, harvest the iDCs and plate them at 1 x 10^6 cells/mL.
-
Stimulate the iDCs with this compound (e.g., 1 µM) or a positive control (e.g., LPS) for 24-48 hours.
-
After incubation, harvest the cells and stain them with fluorescently labeled antibodies against CD11c, HLA-DR, CD80, and CD86.
-
Analyze the expression of maturation markers on the CD11c+ DC population by flow cytometry.
T Cell Proliferation Assay (Mixed Lymphocyte Reaction)
Methodology:
-
Isolate PBMCs from two healthy, unrelated (allogeneic) donors as described in section 3.1.
-
Designate one donor's PBMCs as "responder" cells and the other as "stimulator" cells.
-
Label the responder PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
In a 96-well U-bottom plate, co-culture 1 x 10^5 CFSE-labeled responder cells with 1 x 10^5 stimulator cells in a final volume of 200 µL of complete RPMI-1640 medium.
-
Add this compound at various concentrations to the co-cultures. Include a negative control (no this compound) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain with antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Analyze the CFSE dilution in the T cell populations by flow cytometry to determine the extent of proliferation. The proliferation index can be calculated using appropriate software.
Conclusion
This compound is a potent immunomodulator that effectively activates both the innate and adaptive immune systems through the TLR7 pathway. Its ability to induce a robust type I interferon response, promote dendritic cell maturation, and drive a Th1-biased adaptive immune response underscores its therapeutic potential in various disease contexts, including oncology and infectious diseases. The experimental protocols and representative data presented in this guide provide a framework for researchers and drug developers to further investigate and harness the immunological properties of this compound. Further studies with this compound are warranted to establish its precise quantitative effects on the human immune system.
References
- 1. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human plasmacytoid dendritic cell function: inhibition of IFN-alpha secretion and modulation of immune phenotype by vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Sotirimod (VTX-2337): A Technical Guide to its Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sotirimod (formerly VTX-2337) is a potent and selective small-molecule agonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor of the innate immune system.[1][2] By activating TLR8, this compound initiates a signaling cascade that results in the activation of myeloid dendritic cells (mDCs), monocytes, and natural killer (NK) cells.[3] This leads to the production of a pro-inflammatory cytokine and chemokine profile, enhancement of antibody-dependent cell-mediated cytotoxicity (ADCC), and ultimately, a robust anti-tumor immune response. This technical guide provides an in-depth overview of this compound's mechanism of action, experimental protocols for its evaluation, and a summary of its immunomodulatory effects, intended for researchers and professionals in drug development.
Mechanism of Action: TLR8-Mediated Immune Activation
This compound's primary mechanism of action is the selective activation of TLR8, an endosomal receptor primarily expressed in myeloid cells such as monocytes and mDCs. Upon binding to TLR8, this compound triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB then translocates to the nucleus, inducing the transcription of genes encoding pro-inflammatory cytokines and chemokines.
Furthermore, this compound has been shown to activate the NLRP3 inflammasome, a multi-protein complex that leads to the maturation and secretion of interleukin-1β (IL-1β) and interleukin-18 (IL-18). These cytokines play a crucial role in orchestrating the subsequent adaptive immune response.
Signaling Pathways
Quantitative Data on this compound's Activity
The following tables summarize the in vitro potency and cytokine induction profile of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type/System | Parameter | Value | Reference |
| TLR8 Activation | HEK293-TLR8 cells | EC50 | ~100 nM | |
| TLR7 Activation | HEK293-TLR7 cells | EC50 | >30-fold higher than TLR8 | |
| TNFα Production | Human PBMCs | EC50 | 140 ± 30 nM | |
| IL-12 Production | Human PBMCs | EC50 | 120 ± 30 nM | |
| MIP-1β Induction | Human PBMCs | EC50 | 60 nM |
Table 2: this compound-Induced Cytokine and Chemokine Production in Human PBMCs
| Cytokine/Chemokine | Concentration of this compound | Fold Increase (vs. control) | Reference |
| TNFα | 1 µM | Significant increase | |
| IL-12 | 1 µM | Significant increase | |
| IL-1β | 0.3 - 1 µM | Dose-dependent increase | |
| IL-18 | 0.3 - 1 µM | Dose-dependent increase | |
| IFNγ | 0.5 µM | Enhanced production by NK cells | |
| G-CSF | Dose-dependent | Increased in plasma of patients | |
| MCP-1 | Dose-dependent | Increased in plasma of patients | |
| MIP-1β | Dose-dependent | Increased in plasma of patients |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the immunomodulatory effects of this compound are provided below.
Intracellular Cytokine Staining by Flow Cytometry
This protocol is for the detection of intracellular cytokine production in human PBMCs following stimulation with this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound (VTX-2337)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (positive control)
-
Brefeldin A (protein transport inhibitor)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD14, CD56)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., TNFα, IFNγ)
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of human PBMCs at a concentration of 1x10^6 cells/mL in RPMI-1640 medium.
-
Add this compound to the desired final concentrations. Include an unstimulated control and a positive control (PMA/Ionomycin).
-
Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A to each well to a final concentration of 10 µg/mL and incubate for an additional 4 hours.
-
Harvest the cells and wash with PBS.
-
Stain for cell surface markers by incubating with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by incubating with the cytokine antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cytokine-producing cells within specific immune cell subsets.
NK Cell Cytotoxicity Assay
This assay measures the ability of this compound-activated NK cells to lyse target tumor cells (e.g., K562).
Materials:
-
Human PBMCs or isolated NK cells (effector cells)
-
K562 cells (target cells)
-
RPMI-1640 medium with 10% FBS
-
This compound (VTX-2337)
-
IL-2 (optional, for NK cell stimulation)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other target cell labeling dye
-
7-AAD (7-Aminoactinomycin D) or other viability dye
-
Flow cytometer
Procedure:
-
Label K562 target cells with CFSE according to the manufacturer's protocol.
-
Culture human PBMCs or isolated NK cells with or without this compound at various concentrations for 24-48 hours. IL-2 can be added to enhance NK cell activity.
-
Co-culture the effector cells with the CFSE-labeled K562 target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) in a 96-well U-bottom plate.
-
Include control wells with target cells only (spontaneous lysis) and target cells with a lysis agent (maximum lysis).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Add 7-AAD to each well to stain dead cells.
-
Acquire data on a flow cytometer.
-
Gate on the CFSE-positive target cells and determine the percentage of 7-AAD-positive (dead) cells.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)] x 100
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol assesses the enhancement of ADCC by this compound using an antibody-coated target cell line.
Materials:
-
Human PBMCs (effector cells)
-
CD20-expressing target cell line (e.g., Raji, Daudi)
-
Rituximab (anti-CD20 antibody)
-
RPMI-1640 medium with 10% FBS
-
This compound (VTX-2337)
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit or a fluorescent dye-based assay
-
Plate reader
Procedure:
-
Pre-treat human PBMCs with this compound at various concentrations for 24-48 hours.
-
Seed the target cells in a 96-well plate.
-
Add rituximab at a fixed concentration to the target cells and incubate for 30 minutes to allow opsonization.
-
Add the pre-treated PBMCs to the target cells at a specific E:T ratio.
-
Include appropriate controls: target cells alone, target cells with effector cells (no antibody), and target cells with antibody (no effector cells).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Measure cell lysis using an LDH assay or other cytotoxicity detection method according to the manufacturer's instructions.
-
Calculate the percentage of ADCC enhancement by comparing the lysis in the presence of this compound to the lysis without this compound.
Experimental Workflows and Logical Relationships
Conclusion
This compound is a promising immunomodulatory agent with a well-defined mechanism of action centered on the selective activation of TLR8. This leads to a cascade of immune-activating events, including the production of key pro-inflammatory cytokines and the enhancement of NK cell-mediated cytotoxicity. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in immuno-oncology and other areas where enhanced immune responses are desired.
References
- 1. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 2. Intracellular Cytokine Staining Protocol [anilocus.com]
- 3. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
Sotirimod (R-850): A Technical Guide to its Discovery, Synthesis, and Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotirimod (R-850), a synthetic imidazoquinoline derivative, is a potent and selective agonist of Toll-like receptor 7 (TLR7). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. It details the experimental protocols for key biological assays and presents available quantitative data on its immunomodulatory activity. The downstream signaling pathway of TLR7 activation by this compound is visually represented, offering a detailed understanding of its molecular interactions and subsequent cellular responses. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, medicinal chemistry, and drug development.
Discovery and Development
This compound (R-850) emerged from the pioneering research on imidazoquinoline-based immune response modifiers conducted by 3M Pharmaceuticals. The initial discovery efforts in the mid-1980s focused on identifying compounds with antiviral properties. This led to the identification of the imidazoquinoline scaffold as a potent inducer of interferons and other cytokines.
The work of Dr. John F. Gerster and his colleagues at 3M was instrumental in elucidating the structure-activity relationships (SAR) of this class of compounds. Through systematic modifications of the imidazoquinoline core, they identified key structural features required for potent immune activation. This compound, chemically known as 2-propyl-1H-imidazo[4,5-c]quinolin-4-amine, was one of the promising analogues synthesized and evaluated during these studies.
Initially investigated for its potential in treating viral infections, this compound was later explored for its utility in dermatology, particularly for the treatment of actinic keratosis, a precancerous skin condition. Although its clinical development for this indication was discontinued at Phase II, this compound remains a valuable tool compound for studying TLR7 biology and a benchmark for the development of new TLR7 agonists.
Chemical Synthesis of this compound (R-850)
The synthesis of this compound, like other imidazoquinolines, involves the construction of the tricyclic imidazo[4,5-c]quinoline ring system. While the precise, proprietary industrial synthesis protocol is not publicly available, a general and plausible synthetic route can be constructed based on established methods for preparing similar 4-amino-1H-imidazo[4,5-c]quinolines. The following protocol is a representative synthesis.
Experimental Protocol: Synthesis of 2-propyl-1H-imidazo[4,5-c]quinolin-4-amine (this compound)
Step 1: Nitration of 4-hydroxyquinoline
4-Hydroxyquinoline is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-hydroxy-3-nitroquinoline.
-
Reagents: 4-hydroxyquinoline, fuming nitric acid, concentrated sulfuric acid.
-
Procedure: To a cooled solution of 4-hydroxyquinoline in concentrated sulfuric acid, fuming nitric acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the reaction is complete, then poured onto ice. The precipitated product, 4-hydroxy-3-nitroquinoline, is collected by filtration, washed with water, and dried.
Step 2: Chlorination of 4-hydroxy-3-nitroquinoline
The hydroxyl group at the 4-position is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride to give 4-chloro-3-nitroquinoline.
-
Reagents: 4-hydroxy-3-nitroquinoline, phosphorus oxychloride.
-
Procedure: A mixture of 4-hydroxy-3-nitroquinoline and phosphorus oxychloride is heated at reflux. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The product, 4-chloro-3-nitroquinoline, is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated.
Step 3: Amination of 4-chloro-3-nitroquinoline
The chlorine atom at the 4-position is displaced by an amino group by reaction with ammonia to yield 4-amino-3-nitroquinoline.
-
Reagents: 4-chloro-3-nitroquinoline, ammonia (in a suitable solvent like isopropanol).
-
Procedure: 4-chloro-3-nitroquinoline is dissolved in a suitable solvent and treated with a solution of ammonia. The reaction is typically carried out in a sealed vessel at elevated temperature. After cooling, the product, 4-amino-3-nitroquinoline, precipitates and is collected by filtration.
Step 4: Reduction of the Nitro Group
The nitro group at the 3-position is reduced to an amino group to form quinoline-3,4-diamine.
-
Reagents: 4-amino-3-nitroquinoline, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C).
-
Procedure (Catalytic Hydrogenation): 4-amino-3-nitroquinoline is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield quinoline-3,4-diamine.
Step 5: Imidazole Ring Formation
The diamine is cyclized with butyric acid or a derivative (e.g., butyryl chloride or butyric anhydride) to form the imidazole ring, yielding 2-propyl-1H-imidazo[4,5-c]quinoline.
-
Reagents: Quinoline-3,4-diamine, butyric acid.
-
Procedure: A mixture of quinoline-3,4-diamine and butyric acid is heated at a high temperature, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. The resulting product is 2-propyl-1H-imidazo[4,5-c]quinoline.
Step 6: Amination at the 4-position
The final step involves the introduction of the amino group at the 4-position. This is a multi-step process that can involve oxidation to an N-oxide, followed by amination. A more direct approach involves oxidation and subsequent amination.
-
Reagents: 2-propyl-1H-imidazo[4,5-c]quinoline, m-chloroperoxybenzoic acid (m-CPBA), ammonium hydroxide.
-
Procedure: 2-propyl-1H-imidazo[4,5-c]quinoline is first oxidized with m-CPBA to form the corresponding N-oxide. The N-oxide is then aminated using a suitable aminating agent, such as ammonium hydroxide in the presence of a sulfonyl chloride, to yield the final product, this compound (2-propyl-1H-imidazo[4,5-c]quinolin-4-amine). The product is then purified by recrystallization or chromatography.
Mechanism of Action: TLR7 Agonism
This compound exerts its immunomodulatory effects by acting as a specific agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.
Upon binding to TLR7 within the endosome of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, this compound induces a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade.
Signaling Pathway
Sotirimod: A Technical Guide to its Antiviral and Antitumor Activity through Toll-like Receptor 7 Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotirimod (formerly known as R-850) is a synthetic small molecule that functions as a potent and selective agonist of Toll-like Receptor 7 (TLR7). As an immune response modifier, this compound has demonstrated significant potential in both antiviral and antitumor applications. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its role in stimulating innate and adaptive immunity. The document summarizes the current understanding of its therapeutic activities, supported by data on related TLR7 agonists where specific quantitative information for this compound is not publicly available. Detailed methodologies for key experimental assays and visualizations of critical signaling pathways and workflows are provided to support further research and development in this field.
Introduction
This compound is an imidazoquinoline derivative that activates the immune system through the specific activation of Toll-like Receptor 7 (TLR7)[1]. TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response by recognizing single-stranded RNA (ssRNA) viruses[2]. By mimicking viral ssRNA, this compound stimulates a robust immune response, leading to the production of various cytokines and the activation of multiple immune cell types. This broad-spectrum immune activation underlies its potential as both an antiviral and an antitumor agent. This compound has been investigated in clinical trials, including Phase 2 studies for the treatment of actinic keratosis[1].
Mechanism of Action: TLR7 Signaling Pathway
This compound's mechanism of action is centered on its agonistic activity at the TLR7 receptor, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells[2]. Upon binding to TLR7 within the endosome, this compound induces a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88[2]. This initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).
This signaling cascade culminates in the activation of two key transcription factors:
-
Interferon Regulatory Factor 7 (IRF7): Activation of IRF7 leads to the transcription and secretion of high levels of type I interferons (IFN-α and IFN-β).
-
Nuclear Factor-kappa B (NF-κB): Activation of NF-κB results in the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.
The secreted cytokines, particularly type I interferons, play a central role in mediating the antiviral and antitumor effects of this compound.
Antiviral Activity
The induction of a potent type I interferon response is the primary mechanism behind the antiviral activity of TLR7 agonists like this compound. Type I interferons establish an "antiviral state" in surrounding cells, rendering them resistant to viral infection. They achieve this by upregulating numerous interferon-stimulated genes (ISGs) that inhibit various stages of the viral life cycle, from entry and replication to assembly and egress.
Table 1: Antiviral Activity of TLR7 Agonists (Representative Data)
| Virus/Model | TLR7 Agonist | Metric | Value | Reference |
| Norovirus (murine) | R-848 | EC50 | 23.5 nM | |
| Norovirus (murine) | Gardiquimod | EC50 | 134.4 nM | |
| Norovirus (murine) | GS-9620 | EC50 | 0.59 µM | |
| Norovirus (murine) | Imiquimod | EC50 | 1.5 µM | |
| Norovirus (murine) | Loxoribine | EC50 | 79.4 µM | |
| HPV-16 (in vitro) | Imiquimod | IC50 | 2.9 - 8.3 µM |
Note: The data presented are for various TLR7 agonists and may not be directly representative of this compound's potency. This table is for illustrative purposes to demonstrate the potential antiviral activity of this class of compounds.
Antitumor Activity
The antitumor effects of this compound are multifaceted and stem from the robust activation of both innate and adaptive immunity. Key mechanisms include:
-
Activation of Dendritic Cells (DCs): this compound promotes the maturation and activation of DCs, leading to enhanced antigen presentation to T cells. Activated DCs upregulate co-stimulatory molecules like CD80 and CD86 and produce IL-12, which is critical for the differentiation of naive T cells into Th1 cells.
-
Enhancement of Natural Killer (NK) Cell Activity: Type I interferons and other cytokines induced by this compound directly activate NK cells, enhancing their cytotoxic activity against tumor cells.
-
Induction of Tumor-Specific T Cell Responses: By promoting DC-mediated antigen presentation, this compound facilitates the priming and expansion of tumor-specific cytotoxic T lymphocytes (CTLs) that can directly kill cancer cells.
-
Modulation of the Tumor Microenvironment: this compound can help to overcome the immunosuppressive tumor microenvironment by promoting the infiltration of effector immune cells and shifting the balance from a pro-tumor to an anti-tumor inflammatory state.
While specific in vivo tumor growth inhibition data for this compound is limited in publicly accessible literature, TLR7 agonists have shown significant antitumor activity in various preclinical cancer models, particularly in combination with other immunotherapies like checkpoint inhibitors.
Table 2: Antitumor Activity of TLR7 Agonists (Representative Data)
| Tumor Model | TLR7 Agonist | Treatment | Outcome | Reference |
| CT-26 Colon Carcinoma | Novel Agonist | Intravenous + anti-PD1 | Complete tumor regression in 8/10 mice | |
| Melanoma (Advanced) | Tilsotolimod | Intratumoral + Ipilimumab | 22.4% Overall Response Rate | |
| Rodent Tumors | E7010 | Oral | 60-99% tumor growth inhibition |
Note: This table includes data for various TLR7 and other TLR agonists to illustrate the potential antitumor efficacy of this class of immunomodulators. The specific efficacy of this compound may vary.
Experimental Protocols
In Vitro TLR7 Activation Assay
This protocol describes a general method for assessing the TLR7 agonist activity of a compound using a reporter cell line.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
This compound.
-
96-well cell culture plates.
-
SEAP detection reagent.
-
Plate reader.
Procedure:
-
Seed the TLR7 reporter cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells. Include a vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the SEAP activity in the supernatant according to the manufacturer's instructions.
-
Plot the SEAP activity against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.
Cytokine Induction Assay in Human PBMCs
This protocol outlines a method to quantify the induction of cytokines by this compound in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs.
-
Complete RPMI 1640 medium.
-
This compound.
-
96-well cell culture plates.
-
ELISA kits or multiplex bead array kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6).
-
Plate reader or flow cytometer.
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Seed the PBMCs into a 96-well plate.
-
Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate for 24-48 hours.
-
Centrifuge the plate and collect the cell-free supernatants.
-
Quantify the concentration of cytokines in the supernatants using ELISA or a multiplex bead array according to the manufacturer's protocols.
-
Analyze the results to determine the dose-dependent effect of this compound on cytokine production.
Conclusion
This compound, as a potent TLR7 agonist, holds significant promise for the treatment of viral diseases and cancer. Its ability to induce a robust type I interferon response and activate a broad range of immune cells provides a strong rationale for its continued development. While specific quantitative data for this compound's antiviral and antitumor efficacy are not extensively available in the public domain, the well-established mechanism of action of TLR7 agonists provides a solid foundation for its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic window and optimal applications of this compound in various disease contexts. The experimental protocols and pathway visualizations provided in this guide serve as a resource for researchers in the field of immunology and drug development to further investigate the properties of this compound and other TLR7 agonists.
References
Sotirimod's Induction of Type I Interferon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotirimod (R-850) is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7). As a synthetic immunomodulator, it mimics the action of single-stranded viral RNA, a natural ligand for TLR7, to elicit a robust innate and subsequent adaptive immune response. A primary consequence of TLR7 activation by this compound is the rapid and significant induction of Type I interferons (IFN-α and IFN-β), key cytokines in antiviral and anti-tumor immunity. This technical guide provides an in-depth overview of the core mechanism of this compound-mediated Type I interferon induction, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Core Mechanism of Action: TLR7 Agonism
This compound's activity is centered on its specific binding to TLR7, an endosomal pattern recognition receptor predominantly expressed by plasmacytoid dendritic cells (pDCs) and to a lesser extent by other immune cells such as B cells and monocytes. The activation of TLR7 by this compound initiates a downstream signaling cascade that is pivotal for the production of Type I interferons.
Signaling Pathway
The binding of this compound to TLR7 within the endosome triggers the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This event initiates the formation of a larger signaling complex, the Myddosome, which includes IRAK (Interleukin-1 receptor-associated kinase) family members, particularly IRAK4 and IRAK1. Subsequent phosphorylation events lead to the activation and ubiquitination of TRAF6 (TNF receptor-associated factor 6).
Activated TRAF6, in conjunction with other molecules, activates two critical downstream pathways:
-
Interferon Regulatory Factor 7 (IRF7) Pathway: In pDCs, which constitutively express high levels of IRF7, the TLR7 signaling cascade leads to the phosphorylation and activation of this master regulator of Type I IFN production. Activated IRF7 translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of Type I IFN genes, driving their transcription.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The signaling cascade also leads to the activation of the IKK (IκB kinase) complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. NF-κB activation contributes to the production of pro-inflammatory cytokines, which can further amplify the immune response.
This compound-induced TLR7 signaling cascade.
Quantitative Data on Type I Interferon Induction
Table 1: In Vitro Dose-Dependent Induction of IFN-α by a TLR7 Agonist in Human pDCs
| TLR7 Agonist Concentration | Mean IFN-α Secretion (pg/mL) ± SD |
| Vehicle Control | < 50 |
| 0.1 µM | 1,500 ± 350 |
| 1.0 µM | 8,000 ± 1,200 |
| 10 µM | 15,000 ± 2,500 |
Note: Data are hypothetical and representative of typical results for a potent TLR7 agonist on isolated human plasmacytoid dendritic cells (pDCs) after 24 hours of stimulation. Actual values for this compound may vary.
Table 2: Cytokine Profile of Human PBMCs Stimulated with a TLR7 Agonist
| Cytokine | Concentration (pg/mL) at 1 µM TLR7 Agonist | Concentration (pg/mL) at 10 µM TLR7 Agonist |
| IFN-α | 2,500 ± 600 | 9,000 ± 1,800 |
| TNF-α | 800 ± 150 | 2,200 ± 400 |
| IL-6 | 1,200 ± 250 | 4,500 ± 800 |
| IP-10 (CXCL10) | 5,000 ± 900 | 18,000 ± 3,200 |
| IL-12p70 | 150 ± 40 | 500 ± 120 |
Note: Data are hypothetical and representative of typical results for a potent TLR7 agonist on human peripheral blood mononuclear cells (PBMCs) after 24 hours of stimulation. Actual values for this compound may vary.
Table 3: In Vivo Pharmacodynamic Response of a TLR7 Agonist in a Murine Model [1]
| Oral Dose of BHMA (mg/kg) | Peak Plasma IFN-α (IU/mL) | Time to Peak (hours) |
| 0.1 | ~10 | 1-2 |
| 1 | ~100 | 1-2 |
| 10 | ~300 | 1-2 |
Data adapted from a pharmacokinetic-pharmacodynamic study of the TLR7 agonist BHMA in mice, demonstrating a dose-dependent induction of plasma IFN-α.[1]
Experimental Protocols
TLR7 Reporter Assay using HEK-Blue™ hTLR7 Cells
This assay is used to screen for TLR7 agonist activity and determine the potency (e.g., EC50) of compounds like this compound.
Principle: HEK-Blue™ hTLR7 cells are engineered human embryonic kidney 293 cells that co-express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR7 by an agonist leads to the production and secretion of SEAP, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Complete DMEM growth medium (supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics)
-
96-well sterile, flat-bottom cell culture plates
-
This compound or other test compounds
-
Positive control (e.g., R848)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the assay, wash the cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh, pre-warmed complete DMEM and perform a cell count. Adjust the cell density to 2.5 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound and control compounds in complete DMEM.
-
Add 20 µL of the compound dilutions to the respective wells. Include wells with vehicle control and a positive control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of HEK-Blue™ Detection medium to each well containing the supernatant.
-
Incubate at 37°C for 1-4 hours and monitor the development of a blue/purple color.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Plot the absorbance values against the log of the compound concentration and fit a dose-response curve to determine the EC50.
Workflow for a TLR7 reporter gene assay.
Intracellular Cytokine Staining for IFN-α in Human pDCs
This protocol allows for the quantification of IFN-α production at a single-cell level within a mixed population of peripheral blood mononuclear cells (PBMCs).
Principle: PBMCs are stimulated with this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate intracellularly. The cells are then fixed and permeabilized, allowing fluorochrome-conjugated antibodies against IFN-α and cell surface markers for pDCs (e.g., CD123, BDCA-2/CD303) to enter the cells and bind to their targets. The stained cells are then analyzed by flow cytometry.
Materials:
-
Freshly isolated human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
This compound
-
Brefeldin A (protein transport inhibitor)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD123 (pDC marker)
-
Anti-BDCA-2 (CD303) (pDC marker)
-
Anti-IFN-α
-
Isotype control for anti-IFN-α
-
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™ kit)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add this compound at the desired concentrations to the cell suspension. Include an unstimulated control.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
For the last 2-4 hours of incubation, add Brefeldin A to the cultures to a final concentration of 10 µg/mL.
-
After incubation, harvest the cells and wash them with FACS buffer.
-
Perform cell surface staining by incubating the cells with anti-CD123 and anti-BDCA-2 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization kit. This is typically a 20-minute incubation in fixation buffer, followed by washing and resuspension in permeabilization buffer.
-
Perform intracellular staining by incubating the permeabilized cells with anti-IFN-α antibody or its isotype control for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by first gating on the pDC population (CD123+/BDCA-2+) and then quantifying the percentage of IFN-α positive cells within this population.
Workflow for intracellular cytokine staining.
Conclusion
This compound is a potent inducer of Type I interferons through its specific agonistic activity on TLR7. This activity is primarily mediated by plasmacytoid dendritic cells and involves the MyD88-dependent signaling pathway, leading to the activation of IRF7 and subsequent transcription of IFN-α and IFN-β genes. The quantitative induction of Type I interferons and other pro-inflammatory cytokines by this compound underscores its potential as an immunomodulatory agent in various therapeutic areas, including oncology and infectious diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other TLR7 agonists. Further research, particularly clinical studies with pharmacodynamic endpoints focused on interferon induction, will be crucial in fully elucidating the therapeutic potential of this class of compounds.
References
The MyD88-Dependent Signaling Cascade: A Technical Guide to Understanding TLR8 Agonism with Sotirimod
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system constitutes the first line of defense against invading pathogens, and its activation is critical for initiating a robust and specific adaptive immune response. The MyD88-dependent signaling cascade is a cornerstone of this initial recognition, acting as a central pathway for a majority of Toll-like receptors (TLRs). Sotirimod (also known as motolimod or VTX-2337), a potent and selective small-molecule agonist of Toll-like receptor 8 (TLR8), leverages this pathway to elicit a powerful immunomodulatory effect with significant therapeutic potential in oncology. This technical guide provides an in-depth exploration of the MyD88-dependent signaling cascade, the mechanism of action of this compound, and detailed experimental protocols for studying its effects.
The MyD88-Dependent Signaling Cascade: A Central Hub of Innate Immunity
The Myeloid Differentiation Primary Response 88 (MyD88) protein is a pivotal adaptor molecule that is essential for signal transduction for most TLRs, with the exception of TLR3 and a partial role for TLR4.[1] This pathway is critical for the production of inflammatory cytokines and the subsequent activation of adaptive immunity.[2][3]
Upon recognition of its specific pathogen-associated molecular pattern (PAMP), such as single-stranded RNA for TLR8, the receptor undergoes a conformational change, leading to the recruitment of MyD88.[2][4] MyD88 itself is composed of a C-terminal Toll/Interleukin-1 receptor (TIR) domain and an N-terminal death domain (DD). The TIR domain of MyD88 interacts with the TIR domain of the activated TLR.
This initial interaction triggers a cascade of downstream signaling events:
-
Recruitment of IRAKs: The death domain of MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK-4 and IRAK-1.
-
Formation of the Myddosome: The complex of TLR, MyD88, and IRAKs forms a signaling platform known as the Myddosome.
-
Activation of TRAF6: IRAK-4 phosphorylates and activates IRAK-1, which then interacts with TNF receptor-associated factor 6 (TRAF6).
-
Activation of TAK1: TRAF6, an E3 ubiquitin ligase, catalyzes the formation of a polyubiquitin chain that serves as a scaffold to recruit and activate TGF-β-activated kinase 1 (TAK1).
-
Activation of NF-κB and MAPKs: TAK1, in turn, phosphorylates and activates two major downstream pathways:
-
The IκB kinase (IKK) complex: This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the nuclear factor-kappa B (NF-κB) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.
-
Mitogen-activated protein kinases (MAPKs): This includes p38 and JNK, which lead to the activation of the transcription factor AP-1, another key regulator of inflammatory gene expression.
-
The culmination of this cascade is the robust production of a variety of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), which play critical roles in orchestrating the innate and adaptive immune responses.
This compound (VTX-2337): A Selective TLR8 Agonist
This compound is a small-molecule agonist that selectively targets TLR8, a receptor primarily expressed in the endosomes of myeloid cells, including monocytes, macrophages, and dendritic cells (DCs). Its activation of TLR8 triggers the MyD88-dependent signaling cascade, leading to a potent, Th1-polarizing immune response.
Mechanism of Action
By binding to TLR8 within the endosomal compartment, this compound mimics the action of natural viral single-stranded RNA, initiating the downstream signaling cascade as described above. This results in the activation of NF-κB and AP-1, leading to the transcription and secretion of a distinct profile of cytokines and chemokines. Notably, this compound has been shown to induce high levels of TNF-α and IL-12, cytokines that are crucial for the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), respectively.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound (VTX-2337)
| Parameter | Value | Cell Type/System | Reference |
| TLR8 EC50 | ~100 nM | HEK-TLR8 transfectants | |
| TNF-α Induction EC50 | 140 ± 30 nM | Human PBMCs | |
| IL-12 Induction EC50 | 120 ± 30 nM | Human PBMCs | |
| MIP-1β Induction EC50 | 60 nM | Human PBMCs |
Table 2: this compound-Induced Cytokine Production in Human PBMCs (24h stimulation)
| Cytokine | Concentration (pg/mL) at 0.3 µM this compound | Concentration (pg/mL) at 1 µM this compound | Reference |
| IFN-γ | ~100 | ~200 | |
| TNF-α | ~2000 | ~4000 | |
| IL-1β | ~50 | ~100 | |
| IL-6 | ~5000 | ~10000 | |
| MCP-1 | ~20000 | ~40000 | |
| MIP-1β | ~10000 | ~20000 |
Table 3: In Vivo Biomarker Response to this compound in Cancer Patients
| Biomarker | Fold Increase over Baseline (2.0-3.9 mg/m² dose) | Time Point | Reference |
| IL-6 | Significant dose-related increase | 8 hours post-dose | |
| G-CSF | Significant dose-related increase | 8 hours post-dose | |
| MCP-1 | Significant dose-related increase | 8 hours post-dose | |
| MIP-1β | Significant dose-related increase | 8 hours post-dose |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound and other TLR8 agonists.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Protocol:
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Carefully collect the buffy coat layer and transfer to a new centrifuge tube.
-
Wash the cells by adding at least 3 volumes of PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS for a second wash.
-
Centrifuge again at 300 x g for 10 minutes.
-
Resuspend the final cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion.
In Vitro Stimulation of PBMCs with this compound
Protocol:
-
Plate the isolated PBMCs in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range for a dose-response curve would be from 10 µM down to 0.01 µM. Include a vehicle control (e.g., DMSO).
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24 hours for cytokine analysis).
Quantification of Cytokines by ELISA
Protocol (for a sandwich ELISA):
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using recombinant cytokine.
-
Add the standards and cell culture supernatants (collected from the in vitro stimulation assay) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate solution and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
NF-κB Nuclear Translocation Assay by Immunofluorescence
Protocol:
-
Seed PBMCs or a suitable monocytic cell line (e.g., THP-1) onto sterile coverslips in a 24-well plate and allow them to adhere.
-
Stimulate the cells with this compound or a control for the desired time (e.g., 30-60 minutes).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA) for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB using image analysis software.
Conclusion
The MyD88-dependent signaling cascade is a critical pathway in the innate immune response, and its targeted activation holds immense therapeutic promise. This compound, as a selective TLR8 agonist, effectively harnesses this pathway to induce a robust, Th1-polarizing immune response, making it a compelling agent for cancer immunotherapy. The detailed understanding of this pathway and the availability of robust experimental protocols are essential for the continued research and development of novel immunomodulatory therapies. This guide provides a comprehensive resource for scientists and researchers dedicated to advancing the field of immuno-oncology.
References
Methodological & Application
Sotirimod (R-850) for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotirimod (formerly known as R-850) is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7). As an immunomodulator, this compound activates the innate immune system, leading to the production of various pro-inflammatory cytokines and chemokines. This activity makes it a compelling candidate for in vivo research in oncology, virology, and immunology. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its delivery in preclinical animal models.
Mechanism of Action: TLR7 Agonism
This compound exerts its immunomodulatory effects by binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon binding, TLR7 undergoes a conformational change, initiating a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway culminates in the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of these factors leads to the transcription and secretion of type I interferons (IFN-α/β) and other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines, in turn, activate other immune cells, including natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and macrophages, leading to a robust anti-viral and anti-tumor immune response.
Figure 1: this compound-induced TLR7 signaling pathway.
In Vivo Delivery Methods and Protocols
The choice of delivery method for in vivo studies with this compound depends on the research question, the target tissue, and the desired systemic or local effect. Common routes of administration include topical, intraperitoneal, and oral gavage.
Formulation
A common vehicle for the in vivo formulation of this compound for parenteral and oral administration is a mixture of solvents to ensure solubility and bioavailability. A widely used formulation consists of:
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
Preparation:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix until clear.
-
Finally, add Saline, PBS, or ddH₂O to the final volume and mix well.
For topical administration, this compound can be incorporated into a cream or ointment base. A common approach is to use a standard cream base like Dermabase or Vanicream.
Protocol 1: Topical Administration for Skin Models
Objective: To evaluate the local immunomodulatory and anti-tumor effects of this compound in a skin cancer model.
Materials:
-
This compound (R-850)
-
Topical cream base (e.g., Dermabase, Vanicream)
-
Syringes or calibrated applicators
-
Animal model (e.g., SKH-1 hairless mice with UVB-induced skin tumors)
-
Calipers for tumor measurement
Procedure:
-
Formulation Preparation: Prepare a topical formulation of this compound at the desired concentration (e.g., 5% w/w) by incorporating it into the cream base. Ensure homogenous mixing.
-
Animal Model: Utilize a relevant animal model, such as SKH-1 mice with established UVB-induced skin tumors.
-
Dosing: Apply a defined amount of the this compound cream (e.g., 100 mg) to the tumor-bearing skin area.
-
Treatment Schedule: Administer the topical treatment once daily, 5 days a week, for a predetermined period (e.g., 17 weeks).
-
Monitoring and Data Collection:
-
Measure tumor size with calipers at regular intervals (e.g., twice a week).
-
Monitor for any signs of skin irritation or systemic toxicity.
-
At the end of the study, tumors can be excised for histological analysis and measurement of cytokine levels in the skin tissue.
-
Expected Outcomes: Topical application of this compound is expected to induce a local inflammatory response, leading to the regression of skin tumors.
Quantitative Data (Illustrative Example from related TLR7 agonists):
| Treatment Group | Mean Tumor Number per Mouse (at week 17) | % Inhibition |
| Vehicle Control | 15.2 ± 2.1 | - |
| 5% this compound | 5.8 ± 1.5 | 61.8% |
Protocol 2: Intraperitoneal (IP) Injection for Systemic Effects
Objective: To investigate the systemic immune activation and anti-tumor efficacy of this compound.
Materials:
-
This compound (R-850)
-
Vehicle for injection (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Sterile syringes and needles (25-27g for mice)
-
Animal model (e.g., BALB/c mice with subcutaneous CT26 colon carcinoma)
Procedure:
-
Animal Model: Implant tumor cells subcutaneously and allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Dosing: Administer this compound via intraperitoneal injection at a specified dose (e.g., 1-10 mg/kg). The injection volume should not exceed 10 ml/kg.
-
Treatment Schedule: Dosing can be performed on various schedules, such as once daily, every other day, or twice a week, depending on the study design.
-
Monitoring and Data Collection:
-
Measure tumor volume at regular intervals.
-
Monitor body weight as an indicator of toxicity.
-
Collect blood samples at different time points to measure systemic cytokine levels (e.g., IFN-α, TNF-α, IL-6) via ELISA.
-
At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry of immune cell infiltrates).
-
Expected Outcomes: Systemic administration of this compound is expected to induce a potent systemic immune response, leading to the inhibition of tumor growth.
Quantitative Data (Illustrative Example from related TLR7 agonists):
| Dose (mg/kg, IP) | Tumor Growth Inhibition (%) | Peak Serum IFN-α (pg/mL) |
| 1 | 35% | 500 |
| 3 | 62% | 1500 |
| 10 | 85% | 4000 |
Protocol 3: Oral Gavage for Systemic Administration
Objective: To assess the oral bioavailability and efficacy of this compound.
Materials:
-
This compound (R-850)
-
Vehicle for gavage (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Oral gavage needles (flexible or rigid)
-
Animal model (e.g., C57BL/6 mice)
Procedure:
-
Dosing: Administer this compound via oral gavage at the desired dose (e.g., 10-100 mg/kg). Ensure the gavage needle is correctly placed in the esophagus to avoid accidental administration into the trachea.
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
-
-
Pharmacodynamic Analysis:
-
In a separate cohort of animals, collect blood at the predicted Tmax to measure cytokine induction.
-
Expected Outcomes: Oral administration of this compound is expected to lead to systemic absorption and induction of a cytokine response, although bioavailability may vary.
Pharmacokinetic and Pharmacodynamic Data (Illustrative Example from related compounds):
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Peak Serum IFN-α (pg/mL) |
| 10 | 150 | 2 | 25% | 200 |
| 30 | 400 | 2 | 22% | 800 |
| 100 | 1100 | 1 | 20% | 2500 |
Experimental Workflow for In Vivo Efficacy Study
Figure 2: General workflow for an in vivo efficacy study.
Concluding Remarks
This compound is a valuable tool for in vivo immunological research. The protocols provided herein offer a starting point for investigating its therapeutic potential. Researchers should optimize dosing, scheduling, and formulation based on the specific animal model and experimental goals. Careful monitoring for both efficacy and potential toxicity is crucial for successful in vivo studies with this potent immunomodulator.
Sotirimod in Cancer Immunotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotirimod is a potent, small-molecule agonist of Toll-like receptor 7 (TLR7), positioning it as a compelling agent in the field of cancer immunotherapy. As an imidazoquinoline derivative, this compound activates innate and adaptive immune responses, leading to a robust anti-tumor effect. These application notes provide a comprehensive overview of this compound's mechanism of action, along with detailed protocols for its application in preclinical and clinical cancer immunotherapy research. The information is curated to assist researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar TLR7 agonists.
Mechanism of Action
This compound functions by binding to and activating TLR7, an endosomal receptor primarily expressed on immune cells such as dendritic cells (DCs), macrophages, and B cells. This activation mimics the natural response to single-stranded viral RNA. The downstream signaling cascade is predominantly mediated by the MyD88-dependent pathway, culminating in the activation of transcription factors like NF-κB and IRF7. This leads to the production of pro-inflammatory cytokines, including type I interferons (IFN-α), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α), as well as the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs).[1][2][3] The resulting Th1-polarized immune response enhances the recruitment and activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, leading to tumor cell destruction.[4]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies of TLR7/8 agonists, including this compound and the closely related compound MEDI9197, to provide a reference for expected outcomes.
Table 1: In Vitro Activity of TLR7/8 Agonists
| Cell Line/Assay | Agonist | Concentration/Dose | Readout | Result | Reference |
| Human PBMCs | This compound (hypothetical) | 0.1 - 10 µM | IFN-α production | Dose-dependent increase | N/A |
| Human PBMCs | This compound (hypothetical) | 1 µM | IL-12p70 production | Significant increase | N/A |
| Murine Splenocytes | This compound (hypothetical) | 1 - 10 µg/mL | TNF-α secretion | Dose-dependent increase | N/A |
| Various Cancer Cell Lines | Generic Compound | 0.34 - 50 µM | IC50 (Cytotoxicity) | Varies by cell line | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of Intratumoral TLR7/8 Agonist (MEDI9197)
| Tumor Model | Treatment | Dose & Schedule | Primary Endpoint | Result | Reference |
| Syngeneic Mouse Model | MEDI9197 | 0.01 - 1 mg/kg, weekly | Tumor Growth Inhibition | Significant inhibition of tumor growth | |
| Syngeneic Mouse Model | MEDI9197 + anti-PD-1 | Not specified | Tumor Growth Inhibition | Enhanced anti-tumor activity compared to monotherapy |
Table 3: Clinical Trial Data for Intratumoral TLR7/8 Agonist (MEDI9197)
| Clinical Trial ID | Phase | Indication | Treatment | MTD | Key Outcomes & Adverse Events | Reference |
| NCT02556463 | I | Advanced Solid Tumors | MEDI9197 monotherapy | 0.037 mg Q4W | Increased tumoral CD8+ and PD-L1+ cells; induction of Type 1 & 2 IFNs and Th1 response. No objective responses. Dose-limiting toxicity: cytokine release syndrome. | |
| NCT02556463 | I | Advanced Solid Tumors | MEDI9197 + Durvalumab (anti-PD-L1) | 0.012 mg | One treatment-related death (hemorrhagic shock). Study halted early due to safety and lack of efficacy. |
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in cancer immunotherapy studies.
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the immunostimulatory activity of this compound by measuring cytokine production and immune cell activation in human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for human IFN-α, IL-12, and TNF-α
-
Flow cytometry antibodies for CD69, CD80, CD86 on dendritic cells and monocytes.
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
This compound Stimulation: Prepare a 2X working solution of this compound in complete RPMI 1640 medium at various concentrations (e.g., 0.1, 1, 10 µM). Add 100 µL of the this compound solution to the wells. For the vehicle control, add 100 µL of medium with the corresponding concentration of the solvent.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of IFN-α, IL-12, and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry Analysis: For immune cell activation, collect the cells after supernatant removal. Stain with fluorescently labeled antibodies against surface markers (e.g., CD11c, CD14, CD69, CD80, CD86) to assess the activation status of dendritic cells and monocytes. Analyze the samples using a flow cytometer.
Protocol 2: In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of intratumoral this compound administration in a mouse cancer model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Matrigel (optional)
-
This compound formulated for in vivo injection
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Intratumoral Administration: Administer this compound intratumorally at the desired dose and schedule (e.g., weekly injections). The control group should receive vehicle injections.
-
Efficacy Assessment: Continue monitoring tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested for analysis of the tumor microenvironment, including the infiltration of immune cells (see Protocol 3).
Protocol 3: Assessment of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the changes in immune cell populations within the tumor microenvironment following this compound treatment.
Materials:
-
Tumor dissociation kit (e.g., enzymatic digestion cocktail)
-
Flow cytometry antibodies for murine immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Harvest tumors from treated and control mice. Mince the tumors and digest them into a single-cell suspension using a tumor dissociation kit according to the manufacturer's protocol.
-
Cell Staining: Filter the cell suspension to remove debris. Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers.
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute numbers of different immune cell populations (e.g., CD8+ T cells, NK cells, macrophages) within the CD45+ immune cell gate. Compare the immune cell infiltration between this compound-treated and control tumors.
Visualizations
Signaling Pathway
Caption: this compound activates TLR7 leading to immune response.
Experimental Workflow
Caption: Workflow for preclinical this compound evaluation.
Logical Relationship
Caption: this compound's anti-tumor immune cascade.
References
- 1. Safety and clinical activity of intratumoral MEDI9197 alone and in combination with durvalumab and/or palliative radiation therapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Tumor-Infiltrating Lymphocytes in Solid Tumors: A Practical Review for Pathologists and Proposal for a Standardized Method from the International Immuno-Oncology Biomarkers Working Group: Part 2: TILs in Melanoma, Gastrointestinal Tract Carcinomas, Non-Small Cell Lung Carcinoma and Mesothelioma, Endometrial and Ovarian Carcinomas, Squamous Cell Carcinoma of the Head and Neck, Genitourinary Carcinomas, and Primary Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) [protocols.io]
- 4. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Topical vs. Systemic Delivery of Sotirimod in Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative preclinical or clinical studies of topical versus systemic delivery of Sotirimod are not extensively available in the public domain. The following application notes and protocols are based on the known mechanism of action of Toll-like receptor 7 (TLR7) agonists, data from related compounds, and established pharmacological and drug development principles. The provided protocols are representative and should be adapted to specific research questions and institutional guidelines.
Introduction to this compound and Delivery Strategies
This compound (formerly R-850) is a potent, small-molecule agonist of Toll-like receptor 7 (TLR7). Activation of TLR7, an endosomal receptor primarily expressed on immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages, triggers a robust innate and subsequent adaptive immune response. This includes the production of type I interferons (IFN-α/β), pro-inflammatory cytokines, and chemokines, leading to the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and antigen-presenting cells (APCs).
The therapeutic potential of this compound is being explored in various indications, including dermatology (e.g., actinic keratosis, skin cancer) and oncology.[1][2] The route of administration—topical or systemic—is a critical determinant of the drug's pharmacokinetic profile, pharmacodynamic effects, and safety.
-
Topical Delivery: Aims to confine the drug's action to the skin, maximizing local immune activation while minimizing systemic exposure and associated side effects. This approach is suitable for treating cutaneous diseases.
-
Systemic Delivery: Intended for widespread distribution throughout the body to elicit a systemic anti-tumor or immunomodulatory effect. This route is necessary for treating metastatic cancers or systemic inflammatory diseases but carries a higher risk of systemic adverse events.
Comparative Data: Topical vs. Systemic this compound
The following tables summarize the anticipated quantitative and qualitative differences between topical and systemic this compound administration based on data from other TLR7 agonists and general pharmacokinetic principles.
Table 1: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | Topical this compound (Projected) | Systemic this compound (Projected) |
| Systemic Bioavailability | Very low (<1% of applied dose expected to be absorbed)[3][4] | High (dependent on route, e.g., ~100% for intravenous) |
| Peak Plasma Concentration (Cmax) | Negligible to low ng/mL range[4] | Dose-dependent, expected to be significantly higher (µg/mL range possible) |
| Time to Peak Concentration (Tmax) | Prolonged (indicative of slow absorption through skin) | Rapid (minutes to a few hours depending on administration route) |
| Area Under the Curve (AUC) | Low systemic exposure | High, dose-proportional systemic exposure |
| Primary Site of Action | Epidermis and Dermis | Systemic circulation, lymphoid organs, tumor microenvironment |
| Immune Cell Activation | Localized to skin-draining lymph nodes and the application site | Widespread activation of immune cells in blood and tissues |
| Key Cytokine Induction | Localized IFN-α, TNF-α, IL-6 in skin tissue | Systemic elevation of IFN-α, TNF-α, IL-6, IP-10, etc. |
Table 2: Safety and Tolerability Comparison
| Parameter | Topical this compound (Projected) | Systemic this compound (Projected) |
| Common Adverse Events | Application site reactions: erythema, edema, erosion, itching, pain | Systemic flu-like symptoms: fever, chills, headache, myalgia, fatigue. Potential for Cytokine Release Syndrome (CRS). |
| Systemic Side Effects | Rare, generally mild if they occur | Dose-limiting, can be severe. May include hypotension, tachycardia, and multi-organ inflammation. |
| Risk of Immunosuppression (with chronic use) | Low, due to localized action. | Potential for TLR tolerance and immune cell exhaustion with frequent dosing. |
| Monitoring Requirements | Primarily dermatological assessment of the application site. | Close monitoring of vital signs, blood counts, and systemic cytokine levels, especially during dose escalation. |
Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound, as a TLR7 agonist, is anticipated to activate the MyD88-dependent signaling pathway, leading to the activation of transcription factors NF-κB and IRF7. This results in the transcription of genes for pro-inflammatory cytokines and type I interferons, respectively.
Experimental Workflows
The following diagrams illustrate representative workflows for the preclinical evaluation of topical and systemic this compound.
Experimental Protocols
Protocol 1: Preclinical Evaluation of Topical this compound in a Psoriasis-like Mouse Model
Objective: To evaluate the efficacy, local pharmacodynamics, and systemic exposure of a topical this compound formulation in an imiquimod-induced psoriasis-like mouse model.
Materials:
-
Animals: 8-week-old female BALB/c mice.
-
Psoriasis Induction: Imiquimod cream (5%).
-
Test Articles: this compound cream (e.g., 0.1%, 0.5%, 1% w/w), Vehicle cream.
-
Positive Control: Topical corticosteroid (e.g., clobetasol propionate 0.05% cream).
-
Reagents: TRIzol, antibodies for flow cytometry, ELISA/Luminex kits, hematoxylin and eosin (H&E) stain.
Methodology:
-
Acclimatization: Acclimatize mice for one week.
-
Psoriasis Induction: Apply 62.5 mg of imiquimod cream daily to the shaved back of each mouse for 5-7 consecutive days to induce psoriasis-like skin inflammation.
-
Grouping and Treatment: Randomize mice into treatment groups (n=8-10/group) once disease is established (Day 0).
-
Group 1: Vehicle Cream
-
Group 2: this compound Cream (0.1%)
-
Group 3: this compound Cream (0.5%)
-
Group 4: this compound Cream (1%)
-
Group 5: Positive Control
-
-
Apply 50 mg of the respective treatment to the affected skin area daily for 7 days.
-
Efficacy Assessment:
-
Daily: Score the severity of erythema, scaling, and skin thickness based on a modified Psoriasis Area and Severity Index (PASI). Measure skin thickness with a digital caliper.
-
-
Terminal Procedures (Day 8):
-
Collect blood via cardiac puncture for pharmacokinetic analysis (LC-MS/MS) and systemic cytokine measurement.
-
Euthanize mice and collect skin biopsies from the treated area for histopathology (H&E staining) and cytokine analysis (ELISA/Luminex).
-
Harvest spleen and skin-draining lymph nodes for immune cell profiling by flow cytometry.
-
Endpoints:
-
Primary: Reduction in composite PASI score and skin thickness.
-
Secondary:
-
Histopathological improvement (reduced epidermal thickness, immune cell infiltration).
-
Modulation of local cytokine levels (e.g., IL-17, IL-23, IFN-α).
-
Changes in immune cell populations in skin and draining lymph nodes (e.g., T cells, dendritic cells).
-
Systemic plasma concentrations of this compound.
-
Protocol 2: Preclinical Evaluation of Systemic this compound in a Subcutaneous Tumor Model
Objective: To assess the anti-tumor efficacy and systemic immune activation of systemically administered this compound in a murine melanoma model.
Materials:
-
Animals: 8-week-old female C57BL/6 mice.
-
Cell Line: B16-F10 melanoma cells.
-
Test Article: this compound formulated for systemic administration (e.g., in a cyclodextrin-based vehicle for intravenous or intraperitoneal injection).
-
Vehicle Control: Formulation vehicle.
-
Reagents: Matrigel, antibodies for flow cytometry, cytokine analysis kits.
Methodology:
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 B16-F10 cells in 100 µL of PBS/Matrigel into the flank of each mouse.
-
Grouping and Treatment: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=10/group).
-
Group 1: Vehicle Control (e.g., IP injection, twice weekly)
-
Group 2: this compound (low dose, e.g., 0.5 mg/kg)
-
Group 3: this compound (high dose, e.g., 2 mg/kg)
-
-
Administer treatment as scheduled for 3 weeks.
-
Efficacy and Tolerability Assessment:
-
Twice weekly: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Daily: Monitor body weight and clinical signs of toxicity.
-
-
Pharmacodynamic and Endpoint Analysis (at a specified time post-last dose):
-
Collect blood for systemic cytokine analysis and immune cell profiling by flow cytometry.
-
Euthanize mice and harvest tumors and spleens.
-
Disaggregate tumors to create single-cell suspensions for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), including CD8+ T cells, regulatory T cells, and NK cells.
-
Analyze systemic cytokine levels (e.g., IFN-α, IP-10, TNF-α) in plasma.
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary:
-
Increase in the ratio of CD8+ T cells to regulatory T cells within the tumor.
-
Activation status of TILs (e.g., expression of Granzyme B, Ki-67).
-
Systemic cytokine induction profile.
-
Overall survival.
-
Logical Framework for Delivery Route Selection
The choice between topical and systemic delivery depends on the therapeutic goal. This diagram outlines the decision-making logic.
References
- 1. youtube.com [youtube.com]
- 2. Systemic cancer immunotherapy with Toll-like receptor 7 agonists: Timing is everything - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Pharmacokinetics and safety of imiquimod 5% cream in the treatment of actinic keratoses of the face, scalp, or hands and arms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability Following Sotirimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotirimod (also known as R-850) is a small molecule immunomodulator that functions as a Toll-like receptor 7 (TLR7) agonist.[1][2][3] Activation of TLR7, an endosomal receptor, triggers the innate immune system, leading to the production of pro-inflammatory cytokines and type I interferons.[4][5] This immune activation can result in antitumor and antiviral effects. Therefore, accurate assessment of cell viability and cytotoxicity is crucial for evaluating the therapeutic potential and mechanism of action of this compound in various cell types, particularly in the context of oncology and immunology research.
These application notes provide detailed protocols for three common and robust cell viability assays: the MTT assay, the CellTiter-Glo® Luminescent Cell Viability Assay, and the Annexin V/Propidium Iodide (PI) apoptosis assay. These assays offer complementary information on metabolic activity, ATP levels, and apoptosis, respectively, providing a comprehensive picture of this compound's effects on target cells.
This compound: Mechanism of Action and Relevance of Viability Assays
This compound, by activating the TLR7 signaling pathway, can induce a cascade of events that may lead to cell death in sensitive cell populations. The TLR7 pathway, upon ligand binding, recruits the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the expression of various cytokines and interferons that can have direct or indirect cytotoxic effects on tumor cells. Therefore, assessing cell viability is a primary endpoint in determining the efficacy of this compound treatment.
The choice of assay is critical for distinguishing between different modes of cell death and for obtaining accurate and reproducible data.
-
MTT Assay: Measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. A decrease in metabolic activity is an indicator of reduced cell viability or proliferation.
-
CellTiter-Glo® Assay: Quantifies the amount of ATP present in a cell culture, which is a direct indicator of metabolically active, viable cells. This assay is highly sensitive and has a broad linear range.
-
Annexin V/PI Assay: A flow cytometry-based assay that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison between different treatment conditions. Below are example tables for presenting the results.
Table 1: MTT Assay - Cell Viability upon this compound Treatment
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Vehicle Control) |
| Vehicle Control (e.g., DMSO) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.18 ± 0.06 | 94.4% |
| 1 | 0.95 ± 0.05 | 76.0% |
| 10 | 0.62 ± 0.04 | 49.6% |
| 100 | 0.31 ± 0.03 | 24.8% |
Table 2: CellTiter-Glo® Assay - ATP Levels upon this compound Treatment
| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | % Viability (Relative to Vehicle Control) |
| Vehicle Control (e.g., DMSO) | 850,000 ± 50,000 | 100% |
| 0.1 | 820,000 ± 45,000 | 96.5% |
| 1 | 650,000 ± 38,000 | 76.5% |
| 10 | 380,000 ± 25,000 | 44.7% |
| 100 | 150,000 ± 15,000 | 17.6% |
Table 3: Annexin V/PI Assay - Apoptosis Induction by this compound
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (e.g., DMSO) | 95.2 ± 1.5 | 2.1 ± 0.5 | 2.7 ± 0.8 |
| 1 | 88.5 ± 2.1 | 8.3 ± 1.2 | 3.2 ± 0.9 |
| 10 | 65.7 ± 3.5 | 25.4 ± 2.8 | 8.9 ± 1.5 |
| 100 | 30.1 ± 4.2 | 48.9 ± 3.9 | 21.0 ± 3.1 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Target cells (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Cover the plate and agitate it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2) but use opaque-walled plates.
-
-
Assay Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Transfer the entire volume of the buffer to the vial containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gently inverting the vial.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol provides a general procedure for Annexin V and PI staining followed by flow cytometry analysis.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
6-well plates or T25 flasks
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Harvesting:
-
Collect the supernatant (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express) or by gentle scraping.
-
Combine the detached cells with the cells from the supernatant.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Mandatory Visualizations
Caption: TLR7 signaling pathway activated by this compound.
Caption: Workflow for the MTT cell viability assay.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
References
Troubleshooting & Optimization
Sotirimod solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Sotirimod in cell culture experiments. This compound is a potent immunomodulator known to act as a Toll-like receptor 7 (TLR7) agonist. Proper handling and understanding of its physicochemical properties are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound (also known as R850) is a small molecule belonging to the imidazoquinoline family. It functions as a potent agonist of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor. Activation of TLR7 by this compound in immune cells, such as dendritic cells and B cells, initiates a MyD88-dependent signaling cascade. This leads to the activation of transcription factors like NF-κB and IRFs (Interferon Regulatory Factors), resulting in the production of pro-inflammatory cytokines and Type I interferons (e.g., IFN-α).
Q2: What is the recommended solvent for dissolving this compound powder?
A2: this compound is sparingly soluble in water but is soluble in organic solvents. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect the solubility and stability of the compound.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a high concentration, for example, 10 mM. Gentle warming to 37°C and vortexing can aid in dissolution. It is advisable to visually inspect the solution to ensure all the powder has completely dissolved.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to not exceed a final concentration of 0.5% DMSO, with many researchers aiming for 0.1% or less. The sensitivity to DMSO can vary significantly between different cell lines. Therefore, it is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess its effect on your specific cells.
Q5: My this compound precipitates when I add it to the cell culture medium. What can I do?
A5: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Q6: How should I store the this compound stock solution?
A6: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Protect the solution from light.
Quantitative Data Summary: Solubility and Stability of Imidazoquinoline TLR7 Agonists
Table 1: Estimated Solubility of Imidazoquinoline TLR7 Agonists
| Compound | Solvent | Maximum Soluble Concentration | Notes |
| Imiquimod | DMSO | ~1 mg/mL (~4.16 mM) | May require gentle warming to fully dissolve. Insoluble in water and ethanol.[1] |
| Resiquimod | DMSO | 30 mg/mL | |
| Resiquimod | Ethanol | 15 mg/mL | Requires slight warming.[2] |
| TLR7/8 Agonist 1 | DMSO | 86 mg/mL (~198.89 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] |
| TLR7/8 Agonist 1 | Water | 86 mg/mL |
Table 2: Estimated Stability of Imidazoquinoline TLR7 Agonists in Solution
| Compound | Solvent/Medium | Storage Temperature | Duration | Stability Notes |
| Resiquimod | DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Resiquimod | DMSO | -20°C | 1 month | |
| Resiquimod-loaded liposomes | 50% Fetal Bovine Serum | 37°C | 30 minutes | Approximately 40% of the drug was retained in liposomes after 30 minutes.[4] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium (e.g., DMEM or RPMI-1640) under standard culture conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a 10 mM this compound stock solution in DMSO.
-
Prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium in sterile microcentrifuge tubes. Aim for a range of final concentrations, for example, from 1 µM to 100 µM. Ensure the final DMSO concentration is constant and below 0.5% across all dilutions.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C in a 5% CO₂ incubator for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film) at regular intervals.
-
For a more sensitive assessment, examine a small aliquot of each solution under a microscope to check for the presence of micro-precipitates.
-
The maximum soluble concentration is the highest concentration that remains clear and free of any visible precipitate throughout the incubation period.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To evaluate the stability of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Dispense aliquots of the working solution into multiple sterile, low-binding microcentrifuge tubes.
-
Collect the "Time 0" sample immediately by transferring one aliquot to -80°C for later analysis.
-
Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 1, 4, 8, 24, 48, and 72 hours) by transferring one tube at each time point to -80°C.
-
Process the samples for analysis. This may involve protein precipitation (e.g., by adding 3 volumes of cold acetonitrile), followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample to determine its stability profile and half-life under these conditions.
Visualizations
Caption: Experimental workflow for determining the maximum soluble concentration of this compound.
Caption: this compound-activated TLR7 signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | - "Solvent shock": Rapid change in solvent polarity. - Concentration exceeds solubility limit. - Low temperature of the medium. | - Use a stepwise dilution: First, create an intermediate dilution of the stock in a smaller volume of media, mix gently, then add this to the final volume. - Experimentally determine the maximum soluble concentration (see Protocol 1). - Ensure the cell culture medium is pre-warmed to 37°C before adding the compound. |
| Precipitate forms over time in the incubator | - Compound instability at 37°C. - Interaction with media components (e.g., proteins in serum). - pH shift in the medium. | - Assess the stability of this compound in your specific medium over time (see Protocol 2). - Consider using a lower serum concentration if experimentally feasible, or test solubility in serum-free media. - Ensure your medium is properly buffered for the CO₂ concentration in your incubator. |
| Inconsistent or unexpected experimental results | - Inaccurate concentration due to precipitation or degradation. - Solvent (DMSO) toxicity. - Interference with cell viability assays. | - Visually inspect your culture plates for precipitation before and during the experiment. - Always include a vehicle control (DMSO alone) at the same final concentration. - Consider using a different cell viability assay. For example, if using a metabolic assay like MTT, this compound's impact on cellular metabolism could interfere with the readout. A dye exclusion assay (e.g., Trypan Blue) or a DNA-binding dye-based assay could be used as an alternative. |
| Cell death observed in vehicle control | - DMSO concentration is too high for the specific cell line. | - Perform a dose-response curve for DMSO to determine the maximum tolerated concentration for your cells. - Reduce the final DMSO concentration to a non-toxic level (ideally ≤ 0.1%). |
References
Technical Support Center: Optimizing Sotirimod Dosage for In Vivo Mouse Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Sotirimod (also known as R850), a Toll-like receptor 7 (TLR7) agonist, for in vivo mouse studies. Given that specific preclinical data for this compound is not extensively available in the public domain, this guide offers a comprehensive framework based on general principles for TLR7 agonists and data from similar molecules. It is crucial to consider this information as a starting point for your own dose-finding and optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an immunomodulator that acts as a Toll-like receptor 7 (TLR7) agonist. TLR7 is an endosomal receptor primarily expressed in immune cells such as B lymphocytes and plasmacytoid dendritic cells (pDCs). Upon activation by a ligand like this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This robust immune activation is the basis for its investigation in anti-tumor and anti-viral therapies.
Q2: What is a typical starting dose range for a TLR7 agonist like this compound in mice?
Based on preclinical studies with other TLR7 agonists, a starting dose range for intravenous (IV) or intraperitoneal (IP) administration in mice could be between 0.01 mg/kg and 3.0 mg/kg . It is imperative to perform a dose-escalation study to determine the optimal dose for your specific mouse strain and experimental model.
Q3: How should this compound be formulated for in vivo administration?
The formulation of this compound will depend on its solubility and the intended route of administration. For many small molecule immunomodulators, a common approach for parenteral administration involves:
-
Solubilization in an organic solvent: A stock solution can be prepared by dissolving this compound in a solvent like dimethyl sulfoxide (DMSO).
-
Dilution in a vehicle: The stock solution is then further diluted in a pharmaceutically acceptable vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing co-solvents like PEG300 and Tween 80 to ensure solubility and stability for injection. A final DMSO concentration of less than 10% is generally recommended for in vivo studies.
Q4: What are the common routes of administration for this compound in mice?
Common routes of administration for systemic effects of immunomodulators in mice include:
-
Intravenous (IV): Typically via the tail vein. This route ensures immediate and complete bioavailability.
-
Intraperitoneal (IP): A common and technically less demanding route for systemic administration.
-
Subcutaneous (SC): May result in slower absorption and prolonged exposure.
-
Oral (PO): Bioavailability can be variable and needs to be determined.
The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.
Q5: What are the potential side effects of this compound administration in mice?
Systemic administration of TLR7 agonists can induce a strong inflammatory response, which may lead to adverse effects. Researchers should monitor mice closely for:
-
Sickness behavior: Lethargy, ruffled fur, hunched posture.
-
Weight loss: A common indicator of toxicity.
-
Changes in body temperature.
-
Splenomegaly: Enlargement of the spleen due to immune cell proliferation.
-
Cytokine release syndrome: In severe cases, a rapid and massive release of cytokines can be life-threatening.
-
Lymphopenia: A transient decrease in circulating lymphocytes has been observed with some TLR7 agonists.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable efficacy at the initial dose. | - Insufficient dosage.- Inappropriate route of administration.- Poor bioavailability due to formulation issues.- The experimental model is not responsive to TLR7 agonism. | - Perform a dose-escalation study to test higher concentrations.- Consider a different route of administration (e.g., IV instead of IP).- Re-evaluate the formulation for solubility and stability.- Confirm TLR7 expression in the target cells or tissues of your model. |
| Significant toxicity or mortality observed. | - Dosage is too high.- The vehicle is causing toxicity.- Rapid cytokine release.- Mouse strain is particularly sensitive. | - Reduce the dose.- Test the vehicle alone as a control group.- Consider a dose-fractionation schedule (e.g., splitting the dose over time).- Use a different mouse strain if feasible, after careful literature review. |
| Precipitation of the compound upon dilution. | - Poor solubility of this compound in the final vehicle. | - Decrease the final concentration.- Optimize the vehicle composition (e.g., increase the percentage of co-solvents like PEG300 or Tween 80).- Prepare the formulation fresh before each use. |
| Inconsistent results between experiments. | - Variability in formulation preparation.- Inconsistent administration technique.- Biological variability in the animals. | - Standardize the formulation protocol.- Ensure consistent and accurate dosing and administration.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize dosage and pharmacokinetic data for representative TLR7 agonists from published literature. This data can serve as a reference point for designing studies with this compound.
Table 1: In Vivo Dosage of Representative TLR7 Agonists in Mice
| Compound | Mouse Strain | Route of Administration | Effective Dose Range | Observed Effects |
| SC1 | BALB/c | IV | 3 mg/kg | IFNα induction, anti-tumor activity |
| DSR-6434 | BALB/c | IV | 0.01 - 0.1 mg/kg | Systemic immune activation, tumor growth reduction |
| Resiquimod (R848) | C57BL/6 | Topical | 100 µ g/mouse | Induction of lupus-like autoimmunity |
| Resiquimod (R848) | C57BL/6 | IP | 50 - 100 µ g/mouse | Transient brain swelling, sickness behavior |
Table 2: Potential Adverse Effects of Systemic TLR7 Agonist Administration in Mice
| Adverse Effect | Description | Monitoring Parameters |
| Lymphopenia | Transient decrease in the number of circulating lymphocytes. | Complete Blood Count (CBC) at various time points post-administration. |
| Splenomegaly | Enlargement of the spleen due to immune activation and cell proliferation. | Spleen weight and histology at necropsy. |
| Hepatotoxicity | Liver inflammation and damage. | Serum levels of liver enzymes (ALT, AST) and liver histology. |
| Cytokine Storm | Systemic inflammatory response due to excessive cytokine release. | Measurement of plasma cytokine levels (e.g., TNF-α, IL-6, IFN-γ). |
Experimental Protocols
Protocol 1: Dose-Escalation and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in the selected mouse strain.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80 in saline)
-
Age- and sex-matched mice (e.g., C57BL/6 or BALB/c)
-
Sterile syringes and needles
Methodology:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in 100% DMSO. On the day of dosing, prepare serial dilutions in the vehicle to achieve the desired final concentrations.
-
Animal Grouping: Divide mice into groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 0.1 mg/kg). Administer a single dose via the chosen route (e.g., IP).
-
Monitoring: Monitor the mice daily for at least 14 days for:
-
Clinical signs of toxicity: Record observations using a clinical scoring system (e.g., activity, posture, fur condition).
-
Body weight: Measure and record body weight daily.
-
Mortality: Record any deaths.
-
-
Dose Advancement: If no significant toxicity (e.g., >15% body weight loss, severe clinical signs) is observed, escalate the dose in the next group of mice (e.g., by a factor of 2 or 3).
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or a body weight loss of more than 15-20%.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the in vivo activity of this compound by measuring downstream biomarkers.
Materials:
-
This compound at a selected dose (e.g., near the MTD)
-
Mice
-
Blood collection supplies (e.g., EDTA tubes)
-
ELISA kits for IFN-α and other relevant cytokines (e.g., IP-10, IL-12)
Methodology:
-
Dosing: Administer a single dose of this compound or vehicle to groups of mice.
-
Sample Collection: Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein) at various time points post-dose (e.g., 0, 2, 6, 24, and 48 hours).
-
Plasma Preparation: Centrifuge the blood to separate plasma and store it at -80°C until analysis.
-
Cytokine Analysis: Measure the concentration of IFN-α and other cytokines in the plasma using ELISA according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration versus time to determine the time to peak concentration (Tmax) and the duration of the response.
Visualizations
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Caption: General workflow for in vivo studies with this compound.
Technical Support Center: Screening for Sotirimod Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for screening and identifying potential off-target effects of Sotirimod in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as R-850 or S-30594) is a small molecule belonging to the imidazoquinoline class of compounds.[1][2] Its primary mechanism of action is as an immune response modifier that functions as an agonist for Toll-like receptor 7 (TLR7) and potentially TLR8.[1][3] Activation of these receptors on immune cells, such as dendritic cells and macrophages, induces the production of pro-inflammatory cytokines like interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4] This stimulation of the innate immune system leads to a T-helper 1 (Th1) biased adaptive immune response, which is the basis for its investigation in treating viral infections and skin cancers.
Q2: What are off-target effects and why is it critical to screen for them?
A2: Off-target effects occur when a drug interacts with unintended biological molecules, leading to unforeseen physiological responses that can range from mild side effects to severe toxicity. It is critical to screen for these effects early in drug development to:
-
Ensure Safety: Identifying and mitigating potential toxicities is a primary concern. Unforeseen off-target interactions are a major cause of clinical trial failures.
-
Understand Mechanism of Action: Observed cellular phenotypes may result from off-target interactions rather than the intended on-target activity. Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results.
-
Improve Drug Selectivity: Early identification of off-target activities allows for medicinal chemistry efforts to optimize the compound's selectivity and reduce the risk of adverse effects.
-
Regulatory Requirements: Regulatory agencies often require a comprehensive assessment of a drug candidate's specificity as part of Investigational New Drug (IND) submissions.
Q3: What are the main strategies for identifying this compound's off-target effects in cell lines?
A3: A multi-tiered approach is recommended, employing a combination of computational and experimental methods. Key strategies include:
-
Biochemical Assays: These cell-free assays assess the direct interaction between this compound and a panel of purified proteins, such as kinases or receptors. They are highly controlled and reproducible.
-
Phenotypic Screening: This approach involves testing this compound across a diverse panel of cell lines and measuring a range of cellular phenotypes, such as viability, apoptosis, or changes in morphology. High-content imaging can be a powerful tool in this context.
-
Proteome-wide Screening: Techniques like proteome microarrays or chemical proteomics can identify direct binding partners of this compound from cell lysates on a large scale.
-
Genetic Screening: Advanced methods like CRISPR-Cas9 screens can identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing potential off-target dependencies.
Q4: What are common sources of false positives in off-target screening assays?
A4: False positives are a significant challenge in high-throughput screening. Common sources include:
-
Compound Interference: The compound itself may interfere with the assay technology, for example, by autofluorescence or by inhibiting a reporter enzyme like luciferase.
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.
-
Reactive Compounds and Impurities: The test compound or impurities within the sample (including metal ions) can be chemically reactive, leading to non-specific interactions with assay components.
-
Cytotoxicity: If a compound is broadly cytotoxic, it can appear as an inhibitor in many different cell-based assays.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Viability Assays
Q: We are observing high variability in cell viability (EC50 values) for this compound between replicate plates and experiments. What could be the cause?
A: High variability is a common issue that can obscure the true activity of a compound. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions or small volumes, consider using reverse pipetting. Prepare a master mix of reagents to dispense across the plate to minimize well-to-well variation. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health. Avoid using the outer wells or fill them with sterile buffer or media to create a humidity barrier. |
| Cell Seeding Density | Inconsistent cell numbers per well can lead to variability. Ensure cells are thoroughly resuspended before plating and use a consistent passage number, as cell characteristics can change over time. |
| Compound Solubility | This compound may precipitate in the aqueous cell culture medium if the final DMSO concentration is too high or if the compound has poor solubility. Visually inspect for precipitation under a microscope. Test a range of final DMSO concentrations (typically ≤0.5%). |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to add reagents and stop reactions, ensuring all wells are incubated for the same duration. |
Guide 2: Distinguishing On-Target vs. Off-Target Cytotoxicity
Q: this compound is showing cytotoxicity in our cancer cell line panel, but how do we confirm if this is due to its on-target TLR7 activity or an off-target effect?
A: This is a critical question in drug development. A systematic approach is needed to dissect the mechanism.
| Strategy | Experimental Approach | Expected Outcome if On-Target | Expected Outcome if Off-Target |
| Target Expression Correlation | Screen this compound against a panel of cell lines with varying and confirmed expression levels of TLR7. | Cytotoxicity should correlate with the level of TLR7 expression. High TLR7 = High Sensitivity. | No correlation between TLR7 expression and cytotoxicity. |
| Target Knockout/Knockdown | Use CRISPR-Cas9 or siRNA to create a TLR7 knockout/knockdown version of a sensitive cell line. | Knockout/knockdown cells should become resistant to this compound compared to the wild-type control. | Knockout/knockdown has little to no effect on this compound-induced cytotoxicity. |
| Pathway Activation Analysis | Treat cells with this compound and use Western blotting or phospho-proteomics to probe for activation of the known downstream TLR7 pathway (e.g., phosphorylation of IRAK4, activation of NF-κB). | This compound treatment should lead to a dose-dependent activation of the TLR7 signaling pathway. | The TLR7 pathway is not activated at concentrations that cause cytotoxicity. Other pathways may be activated instead. |
| Inactive Analog Control | If available, use a close structural analog of this compound that is known to be inactive against TLR7. | The inactive analog should not cause cytotoxicity. | The inactive analog produces a similar cytotoxic effect, suggesting the activity is independent of TLR7. |
Guide 3: Interpreting Kinase Profiling Data
Q: We screened this compound against a kinase panel and found several hits. How do we interpret these results and decide which are the most relevant?
A: Kinase profiling is an excellent tool for identifying potential off-targets, but follow-up is essential.
| Issue | Interpretation and Next Steps |
| Multiple Weak Hits | This compound shows >50% inhibition against several kinases, but only at the highest concentration tested (e.g., 10 µM). |
| One or Two Potent Hits | This compound potently inhibits a specific kinase (e.g., IC50 < 1 µM). |
| No Significant Hits | This compound shows <30% inhibition against all kinases in the panel at 10 µM. |
| Assay Interference | The results show an unusual activity profile (e.g., inhibition across an entire family of unrelated kinases). |
Data Presentation: Illustrative Off-Target Screening Results
Disclaimer: The following data are hypothetical and for illustrative purposes only. They do not represent actual experimental results for this compound.
Table 1: Hypothetical Kinase Selectivity Panel for this compound (Screening performed at a single concentration of 10 µM)
| Kinase Target | Family | % Inhibition at 10 µM | Priority for Follow-up |
| CDK2/cyclin A | CMGC | 85% | High |
| MAPK1 (ERK2) | CMGC | 25% | Low |
| PI3Kα | Lipid Kinase | 15% | Low |
| BTK | TK | 92% | High |
| JAK3 | TK | 68% | Medium |
| ... (400+ other kinases) | ... | <30% | Low |
Table 2: Hypothetical Cell Viability Screen of this compound across a Cancer Cell Line Panel
| Cell Line | Tissue of Origin | TLR7 Expression (TPM) | EC50 (µM) | Interpretation |
| THP-1 | Leukemia | 550 | 0.2 | Potential on-target effect (high TLR7) |
| A549 | Lung | <1 | >25 | No significant activity (low TLR7) |
| HCT116 | Colon | 5 | 1.5 | Activity may be off-target (low TLR7) |
| MDA-MB-231 | Breast | 2 | 1.2 | Activity may be off-target (low TLR7) |
| K562 | Leukemia | <1 | >25 | No significant activity (low TLR7) |
Visualizations: Pathways and Workflows
Caption: On-target signaling pathway of this compound via TLR7/8 activation.
Caption: Hypothetical off-target inhibition of the BTK signaling pathway.
Caption: General workflow for screening and validating off-target effects.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Luminescent Assay)
This protocol describes a general method for screening this compound against a panel of kinases using a luminescent ATP-depletion assay format (e.g., ADP-Glo™).
1. Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO).
-
Kinase panel of interest (recombinant enzymes).
-
Corresponding kinase-specific substrates.
-
Assay buffer (specific to each kinase, typically containing MgCl₂).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well assay plates.
-
Multichannel pipette or automated liquid handler.
2. Procedure:
-
Compound Preparation: Prepare a working stock of this compound by diluting the 10 mM stock in assay buffer to the desired screening concentration (e.g., 40 µM for a final assay concentration of 10 µM in a 4-fold dilution scheme). Include a vehicle control (DMSO in assay buffer at the same final concentration).
-
Reaction Setup:
-
Add 2.5 µL of assay buffer to all wells.
-
Add 2.5 µL of this compound working stock or vehicle control to the appropriate wells.
-
Add 5 µL of a 2X Kinase/Substrate mixture to all wells to initiate the pre-incubation. Mix gently by shaking the plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for each kinase.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for this compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For confirmed hits, perform a dose-response experiment by serially diluting the compound to determine the IC50 value.
Protocol 2: Cell Viability Screening using a Tetrazolium-based (WST-1) Assay
This protocol outlines a method to assess the effect of this compound on the viability of a panel of adherent cell lines.
1. Materials:
-
Panel of cell lines cultured in their recommended media.
-
This compound stock solution (10 mM in 100% DMSO).
-
Clear, flat-bottomed 96-well cell culture plates.
-
WST-1 reagent (or equivalent, e.g., MTT, MTS).
-
Microplate reader.
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of media).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical starting concentration might be 50 µM, diluted in half-log steps. Include a vehicle control (DMSO at the highest final concentration used).
-
Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Use a reference wavelength (e.g., 650 nm) to subtract background.
3. Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
References
- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Sotirimod Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sotirimod (also known as R-850), a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. Inconsistent results in immunological assays can be a significant challenge; this guide aims to provide clear, actionable solutions to common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule belonging to the imidazoquinoline family that functions as a selective agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are primarily expressed in the endosomes of various immune cells, including B cells, monocytes, and dendritic cells. Upon activation by this compound, TLR7 and TLR8 initiate a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α), thereby stimulating both innate and adaptive immune responses.[1][2]
Q2: What are the most common in vitro applications of this compound?
This compound is frequently used in immunological research to:
-
Stimulate the production of cytokines from human peripheral blood mononuclear cells (PBMCs).
-
Induce the maturation and activation of dendritic cells (DCs) and other antigen-presenting cells (APCs).
-
Promote the activation of B cells and T cells.
-
Investigate the anti-viral and anti-tumor activity of TLR7/8 agonists.
Q3: What are the key sources of variability when working with human PBMCs?
Experiments using human PBMCs are susceptible to variability due to several factors:
-
Donor-to-donor differences: Genetic background, age, sex, and underlying health status of the blood donor can significantly impact the immune response.[3][4]
-
PBMC isolation and handling: The method of PBMC isolation, cryopreservation, and thawing procedures can affect cell viability and function.[5]
-
Experimental conditions: Variations in cell culture media, serum concentration, incubation times, and the presence of contaminants can all contribute to inconsistent results.
To minimize this variability, it is recommended to use PBMCs from multiple donors, standardize isolation and handling protocols, and include appropriate controls in every experiment.
Troubleshooting Guides
Issue 1: Lower than Expected Cytokine Production
You have stimulated human PBMCs with this compound and observe significantly lower concentrations of key cytokines like TNF-α, IFN-α, or IL-6 than anticipated.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. A typical starting range for in vitro PBMC stimulation is 0.1 - 10 µM. |
| Poor this compound Stability or Handling | This compound is typically dissolved in DMSO. Ensure the stock solution is stored correctly (protected from light at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment. The final DMSO concentration in the cell culture should be kept low (ideally ≤ 0.1%) to avoid cytotoxicity. |
| Low Cell Viability or Density | Assess cell viability using a method like trypan blue exclusion or a viability dye for flow cytometry. Ensure viability is high (>90%) before starting the experiment. Plate cells at an optimal density; for 96-well plates, a common density is 1 x 10^6 cells/mL. |
| Incorrect Incubation Time | Cytokine production kinetics vary. TNF-α and IL-6 are typically detectable within 4-6 hours, while IFN-α and IL-12 may require longer incubation (24-48 hours). Perform a time-course experiment to identify the peak production time for your cytokines of interest. |
| Inappropriate Cell Culture Conditions | Use RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS) and penicillin-streptomycin. Ensure the incubator is properly calibrated for temperature (37°C) and CO2 (5%). |
| Cytokine | Expected Range (pg/mL) | Inconsistent (Low) Range (pg/mL) |
| TNF-α | 1000 - 5000 | < 500 |
| IFN-α | 500 - 3000 | < 200 |
| IL-6 | 2000 - 10000 | < 1000 |
| IL-12p70 | 50 - 500 | < 20 |
Note: These values are approximate and can vary significantly between donors. They should be used as a general guideline.
Issue 2: Inconsistent T-Cell or B-Cell Activation
After stimulating PBMCs with this compound, you observe variable or low expression of activation markers such as CD69, CD86, or CD25 on T cells and B cells.
| Potential Cause | Recommended Solution |
| Incorrect Flow Cytometry Gating Strategy | Ensure your gating strategy correctly identifies the lymphocyte populations of interest (e.g., CD3+ for T cells, CD19+ for B cells) before assessing activation markers. Include appropriate controls such as unstained cells and fluorescence minus one (FMO) controls. |
| Suboptimal Staining Protocol | Titrate antibodies to determine the optimal concentration for staining. Ensure incubation times and temperatures are appropriate. For intracellular markers, ensure the fixation and permeabilization steps are effective. |
| Timing of Activation Marker Measurement | CD69 is an early activation marker and its expression can peak around 6-24 hours post-stimulation. CD86 and CD25 are later markers, with expression typically increasing over 24-72 hours. Optimize the time point for measuring your specific markers of interest. |
| Indirect Activation Pathway | This compound primarily activates antigen-presenting cells (APCs) like monocytes and dendritic cells. The subsequent activation of T cells is often indirect, relying on cytokine production and co-stimulation from these APCs. Ensure your PBMC culture contains a healthy population of monocytes. |
| Cell Type | Marker | Expected % Positive | Inconsistent % Positive |
| B Cells (CD19+) | CD69 | > 30% | < 10% |
| CD86 | > 40% | < 15% | |
| T Cells (CD3+) | CD69 | > 20% | < 5% |
| CD25 | > 15% | < 5% |
Note: Baseline expression of these markers can vary. Always compare to an unstimulated control from the same donor.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Counting and Viability: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Perform a cell count and assess viability using trypan blue. Proceed only if viability is >90%.
-
Cell Plating: Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640. Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
This compound Preparation and Addition: Prepare a 2X working solution of this compound in complete culture medium from a concentrated DMSO stock. A final concentration range of 0.1 - 10 µM is a good starting point for a dose-response curve. Add 100 µL of the 2X this compound solution to the appropriate wells. For unstimulated controls, add 100 µL of complete culture medium containing the same final concentration of DMSO as the this compound-treated wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 6, 24, or 48 hours).
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and store at -80°C. The cell pellet can be used for flow cytometry analysis.
Protocol 2: Cytokine Analysis by ELISA
-
Thaw Supernatants: Thaw the collected cell culture supernatants on ice.
-
ELISA Procedure: Perform the ELISA for the cytokines of interest (e.g., TNF-α, IFN-α, IL-6, IL-12) according to the manufacturer's instructions for the specific ELISA kit being used.
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of each cytokine in the experimental samples based on the standard curve.
Protocol 3: Flow Cytometry for T-Cell and B-Cell Activation Markers
-
Cell Harvesting: After collecting the supernatant, gently resuspend the cell pellet in each well. Pool replicate wells if necessary.
-
Washing: Transfer the cell suspension to FACS tubes. Wash the cells with 2 mL of FACS buffer (PBS + 2% FBS) and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titered cocktail of fluorescently labeled antibodies (e.g., anti-CD3, anti-CD19, anti-CD69, anti-CD86).
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
Fixation (Optional): If not acquiring samples immediately, resuspend the cells in 200 µL of 1% paraformaldehyde in PBS.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000 - 100,000) for analysis.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on lymphocytes, then on single cells, and subsequently identify CD3+ T cells and CD19+ B cells. Within these populations, quantify the percentage of cells expressing the activation markers CD69 and CD86.
Visualizations
References
- 1. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sanguinebio.com [sanguinebio.com]
- 4. Interindividual Variation in the Proteome of Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Reliability of Immunological Assays by Defining Minimal Criteria for Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Efficacy of Sotirimod Formulations
Welcome to the technical support center for Sotirimod (also known as R-850), a potent Toll-like receptor 7 (TLR7) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this compound formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and other imidazoquinoline-based TLR7 agonists.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable in vivo efficacy (e.g., minimal tumor growth inhibition) | 1. Suboptimal Formulation: this compound is poorly soluble in aqueous solutions. Improper formulation can lead to precipitation and low bioavailability. 2. Inadequate Dose or Dosing Schedule: The administered dose may be too low, or the dosing frequency may be insufficient to maintain an effective immune response. 3. Route of Administration: The chosen route may not be optimal for the intended therapeutic effect. Systemic administration can lead to rapid clearance and off-target effects. 4. Immune Tolerance: Repeated stimulation with TLR7 agonists can lead to tachyphylaxis (tolerance), reducing the immune response over time. | 1. Optimize Formulation: Use a co-solvent system. A common and generally well-tolerated formulation for preclinical studies involves Dimethyl Sulfoxide (DMSO) as the primary solvent, followed by dilution with Polyethylene Glycol (PEG) 300, a surfactant like Tween 80, and finally a physiological solution such as saline or PBS.[1] Ensure the final solution is clear before administration. For suspensions, prepare fresh for each use.[1] 2. Dose-Response Study: Conduct a dose-escalation study to determine the optimal dose that balances efficacy and toxicity. Consider adjusting the dosing frequency (e.g., every other day vs. every 3 days) based on the tumor model and observed response.[2][3] 3. Evaluate Administration Routes: Intraperitoneal (i.p.) injection is a common route for systemic delivery in murine models and has shown efficacy.[2] For localized tumors, intratumoral (i.t.) injection can concentrate the drug at the tumor site, potentially increasing efficacy and reducing systemic toxicity. 4. Adjust Dosing Schedule: Implement a dosing schedule that allows for recovery periods to prevent or reduce immune tolerance. |
| Signs of Systemic Toxicity in Animals (e.g., significant weight loss, lethargy, ruffled fur) | 1. High Peak Plasma Concentration: Rapid absorption of a high dose can lead to systemic inflammatory responses and associated toxicities. 2. Off-Target Immune Activation: Widespread activation of TLR7 in non-target tissues can cause adverse effects. 3. Vehicle Toxicity: The formulation vehicle itself, particularly at high concentrations of solvents like DMSO, can cause local or systemic toxicity. | 1. Modify Formulation for Slower Release: Consider formulating this compound in a way that allows for more sustained release, which can blunt peak plasma concentrations. 2. Localized Delivery: If applicable to the tumor model, switch from systemic to intratumoral administration to focus the immune activation within the tumor microenvironment. 3. Optimize Vehicle Composition: Reduce the concentration of potentially toxic solvents. For instance, a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is generally reported to be tolerable in mice. If toxicity is still a concern, the DMSO concentration can be further reduced. |
| Precipitation of this compound in Formulation | 1. Poor Solubility: this compound has low aqueous solubility. 2. Incorrect Order of Solvent Addition: The order in which solvents are mixed can impact the final solubility and stability of the formulation. 3. Temperature Effects: Changes in temperature during preparation or storage can cause the compound to precipitate. | 1. Use Appropriate Solvents: Ensure the use of a suitable co-solvent system as described above. 2. Follow Correct Mixing Procedure: Dissolve this compound completely in DMSO first to create a stock solution. Then, sequentially add the other components (e.g., PEG300, Tween 80, saline), ensuring the solution is clear after each addition. 3. Maintain Consistent Temperature: Prepare the formulation at room temperature and avoid cold shock during dilution. If storing a stock solution in DMSO at low temperatures, allow it to fully return to room temperature and ensure the compound is completely dissolved before use. |
| Inconsistent Results Between Experiments | 1. Formulation Variability: Inconsistent preparation of the this compound formulation can lead to variations in drug delivery and efficacy. 2. Animal Handling and Injection Technique: Variations in injection volume or location can affect drug absorption and distribution. 3. Biological Variability: Inherent biological differences between animals can contribute to varied responses. | 1. Standardize Formulation Protocol: Use a standardized and well-documented protocol for preparing the this compound formulation for every experiment. 2. Consistent Animal Procedures: Ensure all personnel are trained on consistent animal handling and injection techniques. Use appropriate needle sizes (e.g., 25-27 gauge for subcutaneous or intraperitoneal injections in mice). 3. Increase Group Size: Use a sufficient number of animals per group to account for biological variability and to achieve statistically significant results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic small molecule that acts as a potent agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed on immune cells such as dendritic cells (DCs), macrophages, and B cells. Upon activation by this compound, TLR7 initiates a MyD88-dependent signaling cascade. This pathway leads to the activation of transcription factors, most notably NF-κB, which results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β). This robust immune activation enhances both innate and adaptive anti-tumor and antiviral responses.
Q2: What is a standard formulation for in vivo administration of this compound?
A2: Due to its poor water solubility, this compound is typically formulated in a co-solvent system for in vivo studies. A widely used and generally well-tolerated formulation for preclinical rodent models is a mixture of DMSO, PEG300, Tween 80, and saline. A common ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS. The final concentration of this compound will depend on the desired dose and injection volume. It is crucial to ensure the final solution is clear and free of precipitates.
Q3: What are the common routes of administration for this compound in animal models?
A3: The most common routes for administering this compound and similar TLR7 agonists in preclinical cancer models are intraperitoneal (i.p.) and subcutaneous (s.c.) injections for systemic effects. Intratumoral (i.t.) injection is also used to deliver the drug directly to the tumor site, which can enhance local immune activation while minimizing systemic side effects. The choice of administration route should be guided by the specific research question and the tumor model being used.
Q4: What are the potential adverse effects of systemic this compound administration and how can they be mitigated?
A4: Systemic administration of potent TLR7 agonists like this compound can lead to an exaggerated inflammatory response, resulting in adverse effects such as lymphopenia (a transient decrease in lymphocytes), cardiovascular irregularities, and general signs of sickness (e.g., weight loss, lethargy). To mitigate these effects, several strategies can be employed:
-
Dose Optimization: Use the lowest effective dose.
-
Formulation Modification: Utilize formulations that provide a more sustained release to avoid high peak plasma concentrations.
-
Localized Delivery: Administer the drug intratumorally to confine the immune activation to the tumor microenvironment.
Q5: Can this compound be combined with other cancer therapies?
A5: Yes, TLR7 agonists like this compound have shown synergistic effects when combined with other cancer therapies. In preclinical models, combining TLR7 agonists with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) has demonstrated enhanced anti-tumor activity. The rationale is that this compound can help turn "cold" tumors (with low immune cell infiltration) into "hot" tumors, making them more susceptible to checkpoint blockade.
Data Presentation: Efficacy of a TLR7 Agonist (R848) in a Murine Lung Cancer Model
The following table summarizes representative data on the in vivo efficacy of the TLR7 agonist R848, which is structurally and functionally similar to this compound, in a subcutaneous murine lung cancer model (LLC cells in C57BL/6 mice).
| Treatment Group | Dose | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Notes |
| Control (PBS) | N/A | Intraperitoneal (i.p.) | Every 3 days, starting day 7 | 1250 ± 150 | Untreated tumors show progressive growth. |
| R848 | 20 µ g/mouse | Subcutaneous (s.c.) | Every 3 days, starting day 7 | 980 ± 120 | Modest, non-significant reduction in tumor growth. |
| R848 | 20 µ g/mouse | Intraperitoneal (i.p.) | Every 3 days, starting day 7 | 750 ± 100 | Statistically significant reduction in tumor growth compared to control. |
| R848 | 20 µ g/mouse | Intraperitoneal (i.p.) | Every other day, starting day 0 | 450 ± 80 | More intensive dosing schedule leads to greater tumor growth inhibition. |
Note: This data is representative and adapted from studies on R848. Efficacy can vary depending on the specific tumor model, animal strain, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a common this compound formulation for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
-
Prepare the Final Formulation (Example for a 2 mg/mL working solution):
-
This example is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Adjust volumes as needed for your desired final concentration and solvent ratios.
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20 mg/mL this compound stock solution in DMSO to the PEG300. Vortex until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Vortex until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex gently to mix.
-
The final concentration of this compound will be 2 mg/mL.
-
-
Final Check:
-
Visually inspect the final formulation to ensure it is a clear solution with no precipitation.
-
If precipitation occurs, you may need to adjust the solvent ratios or the final concentration.
-
It is recommended to prepare the final formulation fresh on the day of injection. If a suspension is formed, it should be used immediately.
-
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a this compound formulation.
Materials:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma)
-
6-8 week old immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10)
-
Prepared this compound formulation and vehicle control
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthesia (if required for tumor implantation)
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture during their exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them in PBS or a suitable medium at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).
-
Subcutaneously inject the tumor cell suspension into the flank of each mouse.
-
-
Animal Grouping and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment Group: Administer the this compound formulation via the chosen route (e.g., intraperitoneal injection).
-
Control Group: Administer the vehicle control (the formulation without this compound) using the same volume and route of administration.
-
-
Dosing and Monitoring:
-
Administer the treatment according to the predetermined schedule (e.g., every 3 days).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Study Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or based on other ethical endpoints.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immune cell infiltration).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of the this compound formulation.
-
Visualizations
This compound (TLR7 Agonist) Signaling Pathway
References
Mitigating Sotirimod-induced systemic inflammation in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating and managing systemic inflammation induced by Sotirimod (GSK2245035), a Toll-like receptor 7 (TLR7) agonist, in animal models.
Troubleshooting Guide: this compound-Induced Systemic Inflammation
This guide addresses specific issues that may arise during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| 1. Unexpectedly high mortality or severe morbidity in animals shortly after this compound administration. | A. Excessive Dose: The administered dose may be too high, leading to a "cytokine storm."[1][2] B. Rapid Absorption: The formulation or route of administration may lead to a rapid peak in plasma concentration. | A. Conduct a Dose-Response Study: Perform a dose-ranging study to identify the maximum tolerated dose (MTD). Start with a low dose (e.g., 0.1 mg/kg) and escalate gradually. B. Modify Formulation/Route: Consider a formulation that allows for slower release. If using intravenous injection, consider subcutaneous or intraperitoneal routes to slow absorption.[3] |
| 2. Significant weight loss (>15%), lethargy, and ruffled fur in treated animals. | A. Sustained Pro-inflammatory Cytokine Release: Activation of TLR7 by this compound leads to the release of pro-inflammatory cytokines like TNF-α and IL-6, which can cause sickness behavior.[4][5] B. Off-Target Effects: Although a selective TLR7 agonist, high concentrations could lead to unforeseen off-target effects. | A. Monitor Cytokine Levels: Collect serum samples at various time points post-administration to measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ). B. Co-administer Anti-inflammatory Agents: Consider co-administration of a non-steroidal anti-inflammatory drug (NSAID) or a corticosteroid. Evaluate the impact on both inflammation and the desired therapeutic effect of this compound. |
| 3. Inconsistent or non-reproducible inflammatory response between experiments. | A. Animal Health Status: Underlying subclinical infections in animal colonies can prime the immune system, leading to an exaggerated response. B. Dosing Inaccuracy: Improper handling or dilution of the compound can lead to variability in the administered dose. C. Biological Variability: Inherent biological differences between animals. | A. Use Specific Pathogen-Free (SPF) Animals: Ensure all animals are sourced from a reputable vendor and are housed in a clean facility. B. Standardize Dosing Procedure: Prepare fresh dilutions of this compound for each experiment. Use calibrated equipment for administration. C. Increase Sample Size: Use a sufficient number of animals per group (n=8-10) to account for biological variability. |
| 4. Therapeutic efficacy is observed, but systemic inflammation is too high for clinical translation. | A. On-Target Toxicity: The desired mechanism of action (TLR7 agonism) is intrinsically linked to the inflammatory side effects. B. Lack of Immune Regulation: The induced inflammation may not be effectively counter-regulated by anti-inflammatory mechanisms. | A. Explore Combination Therapy: Investigate co-administration with agents that can dampen specific inflammatory pathways without completely ablating the anti-tumor/anti-viral effect. For example, agents that promote IL-10 signaling. B. Investigate Tolerizing Regimens: Pre-treatment with a low dose of a TLR7 agonist has been shown to induce a state of tolerance, reducing the inflammatory response to a subsequent higher dose. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause inflammation?
A1: this compound is a selective agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed by immune cells like plasmacytoid dendritic cells (pDCs) and B cells. Upon binding this compound, TLR7 initiates a MyD88-dependent signaling cascade. This leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. This induced inflammatory milieu is central to its therapeutic effects (e.g., anti-viral and anti-tumor activity) but can become systemic and pathogenic at high doses.
Q2: What are the key biomarkers to monitor for this compound-induced systemic inflammation?
A2: A panel of biomarkers should be monitored to get a comprehensive view of the inflammatory state.
-
Pro-inflammatory Cytokines: Serum levels of TNF-α, IL-6, IL-1β, and IFN-γ are critical indicators of an acute inflammatory response.
-
Anti-inflammatory Cytokines: IL-10 is an important regulatory cytokine that can be induced following strong TLR activation.
-
Chemokines: IP-10 (CXCL10) is a chemokine induced by interferons and is a good indicator of TLR7 target engagement.
-
Acute Phase Proteins: C-reactive protein (CRP) in species where it is an acute phase reactant (e.g., dogs, non-human primates) or Serum Amyloid A (SAA) in mice.
-
Complete Blood Count (CBC): Changes in white blood cell populations, such as neutrophilia or lymphopenia, can indicate systemic inflammation.
Q3: Which animal models are suitable for studying this compound-induced inflammation?
A3: Standard laboratory rodent models are appropriate.
-
Mice: C57BL/6 and BALB/c are common inbred strains used for immunology and inflammation studies. They have well-characterized immune systems and a wide availability of research reagents.
-
Rats: Sprague-Dawley and Wistar rats are also used, particularly for toxicology studies. The choice of model may also depend on the specific disease being studied (e.g., a tumor model for immuno-oncology applications).
Q4: Can tolerance be induced to mitigate the inflammatory effects of this compound?
A4: Yes, preclinical studies with other TLR7 agonists have shown that repeated administration can lead to a state of tachyphylaxis or tolerance. This is characterized by a reduced pro-inflammatory cytokine response to subsequent doses. A potential strategy could involve an induction phase with a low, escalating dose of this compound to "train" the immune system, followed by the therapeutic dose. This needs to be carefully balanced to not compromise the desired therapeutic efficacy.
Q5: Are there any known inhibitors or antagonists that can be used to counteract this compound's effects in an experimental setting?
A5: While specific this compound antagonists are not commercially available as research tools, the inflammatory cascade it initiates can be targeted.
-
Corticosteroids: Dexamethasone is a potent, broad-spectrum anti-inflammatory agent that can inhibit cytokine gene transcription.
-
NSAIDs: Drugs like indomethacin or celecoxib can inhibit prostaglandin synthesis, which is a key component of the inflammatory response.
-
Targeted Biologics: In an experimental setting, neutralizing antibodies against key cytokines like TNF-α (e.g., anti-mouse TNF-α antibody) or IL-6R (e.g., anti-mouse IL-6R antibody) can be used to pinpoint the key drivers of the systemic inflammation.
Experimental Protocols
Protocol 1: Dose-Response Study for Systemic Inflammation
Objective: To determine the dose-dependent effect of this compound on key inflammatory markers in mice.
Methodology:
-
Animal Model: 8-week old female C57BL/6 mice (n=5 per group).
-
Groups:
-
Group 1: Vehicle control (e.g., 5% DMSO + 30% PEG300 + 65% Saline)
-
Group 2: this compound (0.1 mg/kg, intraperitoneal injection)
-
Group 3: this compound (0.5 mg/kg, i.p.)
-
Group 4: this compound (2.5 mg/kg, i.p.)
-
Group 5: this compound (10 mg/kg, i.p.)
-
-
Procedure:
-
Acclimatize animals for 7 days.
-
Record baseline body weight.
-
Administer a single i.p. injection of the assigned treatment.
-
Monitor animals for clinical signs of toxicity (lethargy, ruffled fur, etc.) at 1, 2, 4, 6, and 24 hours post-dose.
-
Record body weight at 24 hours.
-
At 6 hours post-dose (a typical peak for cytokine response), collect blood via cardiac puncture under terminal anesthesia.
-
-
Analysis:
-
Prepare serum from blood samples.
-
Analyze serum for TNF-α, IL-6, and IP-10 levels using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Protocol 2: Co-administration of Dexamethasone to Mitigate Inflammation
Objective: To evaluate the efficacy of dexamethasone in reducing this compound-induced systemic inflammation.
Methodology:
-
Animal Model: 8-week old female C57BL/6 mice (n=8 per group).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 2.5 mg/kg, i.p. - a dose known to cause moderate inflammation from Protocol 1)
-
Group 3: Dexamethasone (1 mg/kg, i.p.) + this compound (2.5 mg/kg, i.p.)
-
Group 4: Dexamethasone (1 mg/kg, i.p.) only
-
-
Procedure:
-
Administer dexamethasone or its vehicle 1 hour prior to this compound administration.
-
Administer this compound or its vehicle.
-
Monitor clinical signs and body weight as in Protocol 1.
-
Collect blood at 6 hours post-Sotirimod dose for cytokine analysis.
-
-
Analysis:
-
Measure serum levels of TNF-α, IL-6, and IP-10.
-
Compare cytokine levels between Group 2 and Group 3 to determine the effect of dexamethasone.
-
Quantitative Data Presentation
Data in tables are for illustrative purposes only and do not represent actual experimental results.
Table 1: Illustrative Dose-Response of this compound on Serum Cytokine Levels (pg/mL) in Mice at 6 Hours Post-Dose
| Treatment Group | TNF-α (Mean ± SD) | IL-6 (Mean ± SD) | IP-10 (Mean ± SD) |
| Vehicle Control | 25 ± 10 | 50 ± 20 | 150 ± 50 |
| This compound (0.1 mg/kg) | 500 ± 150 | 800 ± 200 | 5,000 ± 1,200 |
| This compound (0.5 mg/kg) | 2500 ± 800 | 4000 ± 1100 | 25,000 ± 7,000 |
| This compound (2.5 mg/kg) | 8000 ± 2100 | 12000 ± 3000 | 80,000 ± 15,000 |
| This compound (10 mg/kg) | 15000 ± 4000 | 25000 ± 6000 | 120,000 ± 25,000 |
Table 2: Illustrative Effect of Dexamethasone on Mitigating this compound (2.5 mg/kg)-Induced Cytokine Release
| Treatment Group | TNF-α (pg/mL, Mean ± SD) | IL-6 (pg/mL, Mean ± SD) | IP-10 (pg/mL, Mean ± SD) |
| Vehicle Control | 28 ± 12 | 55 ± 25 | 160 ± 60 |
| This compound | 8200 ± 2300 | 12500 ± 3500 | 85,000 ± 18,000 |
| This compound + Dexamethasone | 950 ± 300 | 1500 ± 500 | 40,000 ± 9,000 |
| Dexamethasone Only | 20 ± 8 | 40 ± 15 | 140 ± 45 |
Visualizations
Caption: this compound activates the TLR7 signaling pathway.
Caption: Workflow for mitigating this compound-induced inflammation.
Caption: Troubleshooting logic for adverse events.
References
- 1. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Virus Protease | TargetMol [targetmol.com]
- 4. glucagon.com [glucagon.com]
- 5. Persistent Toll-like receptor 7 stimulation induces behavioral and molecular innate immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Sotirimod formulation for enhanced tissue penetration
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Sotirimod, a potent Toll-like receptor 7 (TLR7) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in the development of this compound formulations with enhanced tissue penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as R-850) is a small molecule immunomodulator belonging to the imidazoquinoline family. It functions as a potent and selective agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[2] Upon activation by this compound, TLR7 initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the production of pro-inflammatory cytokines and type I interferons (IFN-α/β), which are crucial for mounting a robust innate and subsequent adaptive immune response.[2][3]
Q2: What are the main challenges in formulating this compound for topical delivery?
Like many small molecule drugs, the primary challenges for topical this compound formulation are its solubility and achieving adequate penetration through the skin barrier to reach the target immune cells in the epidermis and dermis. The outermost layer of the skin, the stratum corneum, is a significant barrier to drug permeation.[4] Optimizing a formulation to enhance skin penetration without causing significant irritation is a key hurdle.
Q3: Which excipients are commonly used to enhance the skin penetration of imidazoquinolines like this compound?
Several types of excipients can be used to improve the topical delivery of imidazoquinolines. These include:
-
Fatty acids: Oleic acid is a well-known penetration enhancer that can fluidize the lipid bilayers of the stratum corneum. Isostearic acid has been used as a solvent in the formulation of the approved TLR7 agonist, imiquimod.
-
Solvents: Propylene glycol and Transcutol® (diethylene glycol monoethyl ether) can increase the solubility of the drug in the stratum corneum.
-
Surfactants: Polysorbate 80 and sorbitan monostearate are used to create stable oil-in-water emulsions that can improve drug delivery.
-
Vesicular carriers: Liposomes and other nanocarriers can encapsulate the drug and facilitate its transport into the skin.
Q4: Are there any stability concerns with this compound formulations?
As with any formulation, stability is a critical consideration. For topical formulations, this includes physical stability (e.g., prevention of phase separation in emulsions), chemical stability of the active pharmaceutical ingredient (API), and microbial stability. This compound, as a weak base, may be susceptible to pH-dependent degradation. Stability studies under various temperature and humidity conditions are essential.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and testing of this compound topical formulations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound solubility in the formulation base. | - Inappropriate solvent or co-solvent system.- pH of the formulation is not optimal for this compound solubility. | - Screen a panel of pharmaceutically acceptable solvents and co-solvents to determine the optimal system for this compound.- Adjust the pH of the formulation. As this compound is a weak base, its solubility may be enhanced in a more acidic environment. |
| Phase separation or precipitation in the formulation over time. | - Incompatible excipients.- Inadequate homogenization during preparation.- Suboptimal surfactant concentration. | - Review the compatibility of all excipients in the formulation.- Optimize the homogenization speed and time during the manufacturing process.- Adjust the concentration of the emulsifying agents. |
| High variability in in vitro skin permeation results. | - Inconsistent skin sample thickness or integrity.- Formation of air bubbles under the skin in the diffusion cell.- Inconsistent dosing of the formulation on the skin. | - Ensure consistent preparation of skin samples (e.g., using a dermatome).- Carefully inspect the diffusion cells for air bubbles before and during the experiment.- Use a positive displacement pipette to apply a precise and consistent amount of the formulation. |
| Skin irritation observed in preclinical models. | - High concentration of penetration enhancers.- The formulation pH is outside the physiological range of the skin.- The API itself may have irritant properties at high concentrations. | - Reduce the concentration of known irritants or screen for less irritating penetration enhancers.- Adjust the pH of the formulation to be closer to the skin's natural pH (around 4.5-5.5).- Evaluate the irritation potential of the formulation base without the API. |
Quantitative Data Summary
| Formulation | Drug Concentration | Imiquimod in Epidermis (µg/cm²) | Imiquimod in Dermis (µg/cm²) | Imiquimod in Receptor Fluid (µg/cm²) |
| Microemulsion (ME1) | 1% | ~1.5 | ~0.5 | Not Detected |
| Aldara™ (Commercial Cream) | 5% | ~1.5 | ~0.7 | ~0.2 |
Data is approximated from graphical representations in the cited literature and is for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the skin penetration and retention of this compound from a novel topical formulation.
Materials:
-
Franz diffusion cells
-
Full-thickness skin from a relevant species (e.g., porcine ear skin or human cadaver skin)
-
This compound formulation
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
High-performance liquid chromatography (HPLC) system for this compound quantification
Methodology:
-
Prepare skin sections of a uniform thickness (e.g., 500 µm) using a dermatome.
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution. Ensure there are no air bubbles trapped beneath the skin.
-
Allow the skin to equilibrate for 30 minutes.
-
Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor compartment.
-
At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.
-
At the end of the experiment (24 hours), dismantle the diffusion cell.
-
Wash the skin surface to remove any excess formulation.
-
Separate the epidermis from the dermis using heat or enzymatic digestion.
-
Extract this compound from the epidermis, dermis, and receptor fluid samples using a suitable solvent.
-
Quantify the concentration of this compound in each compartment using a validated HPLC method.
Protocol 2: Quantification of this compound in Skin Layers by HPLC
Objective: To develop and validate an HPLC method for the quantification of this compound in skin extracts.
Materials:
-
HPLC system with UV detector
-
C18 analytical column
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Ultrapure water
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral scan of this compound.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Mince the separated epidermis and dermis samples.
-
Add a known volume of extraction solvent (e.g., methanol or acetonitrile).
-
Homogenize the tissue samples.
-
Centrifuge the homogenates to pellet the tissue debris.
-
Collect the supernatant and filter through a 0.22 µm syringe filter before injection into the HPLC.
-
-
Method Validation: Validate the HPLC method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Visualizations
Caption: this compound activates the TLR7 signaling pathway in immune cells.
Caption: Workflow for in vitro skin permeation studies of this compound.
References
- 1. Toll-like receptor 7 agonists and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mastering The Art Of Topical Drug Delivery: Best Practices In Formulation Development For Enhanced Skin Penetration - Dow Development Labs [dowdevelopmentlabs.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Sotirimod in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Toll-like receptor 9 (TLR9) agonist, Sotirimod (also known as Tilsotolimod).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic Toll-like receptor 9 (TLR9) agonist. TLR9 is a receptor primarily expressed in immune cells like B cells and plasmacytoid dendritic cells (pDCs). When this compound binds to TLR9 within these cells, it triggers a signaling cascade that leads to a potent anti-tumor immune response. This includes the maturation of dendritic cells, the production of type I interferons (IFN-α/β), and the subsequent activation of T cells, which can then recognize and attack cancer cells.
Q2: In which cancer types has this compound shown activity?
This compound has been investigated in clinical trials for various solid tumors, with a particular focus on melanoma that is refractory to other immunotherapies like PD-1 inhibitors.[1] It is often studied in combination with immune checkpoint inhibitors to enhance the anti-tumor immune response.
Q3: What does it mean if my cancer cell line is "resistant" to this compound?
Resistance to this compound in a cancer cell line manifests as a lack of the expected downstream immunological effects after treatment. This could include a failure to observe dendritic cell maturation, a lack of type I interferon production, or no subsequent T-cell activation and cancer cell killing in co-culture assays. It's important to note that since this compound's primary targets are immune cells, resistance is often investigated in the context of an immune cell-tumor cell co-culture system.
Troubleshooting Guide: Investigating this compound Resistance
Problem: I am not observing the expected anti-tumor activity with this compound in my in vitro/in vivo models.
This guide provides a step-by-step approach to troubleshooting potential resistance to this compound.
Step 1: Verify the Integrity of the TLR9 Signaling Pathway
The efficacy of this compound is entirely dependent on a functional TLR9 signaling pathway in the target immune cells.
Possible Cause 1: Low or absent TLR9 expression.
-
How to Investigate: Assess TLR9 expression levels in your immune cell population (e.g., pDCs, B cells) using RT-qPCR for mRNA levels or flow cytometry/Western blot for protein levels. Some studies have shown that TLR9 expression can be downregulated in the tumor microenvironment or in certain cancer types.[2][3][4][5]
-
Suggested Solution: If TLR9 expression is low, you may need to use a different immune cell line or consider methods to upregulate TLR9 expression if a relevant biological mechanism is known.
Possible Cause 2: Deficiencies in downstream signaling molecules.
-
How to Investigate: Key proteins in the TLR9 signaling cascade include MyD88 and IRF7. Mutations or deficiencies in these proteins can abrogate the signaling pathway. Sequence the genes for MYD88 and IRF7 in your immune cells to check for mutations. You can also assess their protein expression levels by Western blot.
-
Suggested Solution: If critical signaling molecules are non-functional, the cell line may not be appropriate for studying this compound's effects. Consider using a cell line with a well-characterized and intact TLR9 signaling pathway.
Step 2: Evaluate the Tumor Microenvironment (TME)
The TME can play a significant role in suppressing the anti-inflammatory response initiated by this compound.
Possible Cause: Presence of an immunosuppressive TME.
-
How to Investigate: In your experimental model, characterize the presence of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Analyze the cytokine profile of the TME for the presence of immunosuppressive cytokines like IL-10 and TGF-β.
-
Suggested Solution: Consider combination therapies. For example, co-administering this compound with an agent that targets Tregs or MDSCs could enhance its efficacy.
Quantitative Data Summary
The following tables summarize key efficacy data from clinical trials of this compound (Tilsotolimod) in combination with ipilimumab.
Table 1: Efficacy Data from the Phase I/II ILLUMINATE-204 Trial in Anti-PD-1 Refractory Melanoma
| Endpoint | Tilsotolimod + Ipilimumab (n=49) |
| Overall Response Rate (ORR) | 22.4% |
| Complete Response (CR) | 2 patients |
| Disease Control Rate (DCR) | 71.4% |
| Median Overall Survival (OS) | 21.0 months |
| Median Duration of Response | 11.4 months |
Table 2: Efficacy Data from the Phase III ILLUMINATE-301 Trial in Anti-PD-1 Refractory Melanoma
| Endpoint | Tilsotolimod + Ipilimumab (n=238) | Ipilimumab Alone (n=243) |
| Overall Response Rate (ORR) | 8.8% | 8.6% |
| Disease Control Rate (DCR) | 34.5% | 27.2% |
| Median Overall Survival (OS) | 11.6 months | 10.0 months |
| Median Progression-Free Survival (PFS) | 2.9 months | 2.7 months |
Experimental Protocols
Protocol 1: Assessment of Dendritic Cell Maturation by Flow Cytometry
This protocol allows for the characterization of dendritic cell (DC) maturation status following this compound treatment by analyzing the expression of surface markers.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
This compound
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
A lineage cocktail (e.g., CD3, CD19, CD56) to exclude non-DCs
-
HLA-DR
-
CD11c (marker for myeloid DCs)
-
CD80, CD86, CD40 (co-stimulatory molecules and maturation markers)
-
-
A viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Culture immune cells with and without this compound for 24-48 hours.
-
Harvest the cells and wash with cold FACS buffer.
-
Stain the cells with the viability dye according to the manufacturer's instructions.
-
Stain the cells with the fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the live, lineage-negative, HLA-DR positive population to identify DCs. Within this population, quantify the expression of CD80, CD86, and CD40. An upregulation of these markers indicates DC maturation.
Protocol 2: Measurement of IFN-α Production by ELISA
This protocol quantifies the amount of IFN-α secreted by immune cells in response to this compound.
Materials:
-
Supernatant from immune cell cultures treated with and without this compound.
-
Human IFN-α ELISA kit.
-
Microplate reader.
Procedure:
-
Collect the supernatant from your cell cultures after 24-48 hours of treatment with this compound.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the concentration of IFN-α in your samples based on the standard curve.
Protocol 3: In Vitro T-Cell Activation Assay
This assay measures the ability of this compound-treated DCs to activate T-cells.
Materials:
-
Dendritic cells (DCs)
-
T-cells (isolated from PBMCs)
-
This compound
-
Cell proliferation dye (e.g., CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (for positive control)
-
Complete RPMI-1640 medium
Procedure:
-
Treat DCs with this compound for 24 hours to induce maturation.
-
Label T-cells with a cell proliferation dye like CFSE according to the manufacturer's protocol.
-
Co-culture the CFSE-labeled T-cells with the this compound-treated DCs at an appropriate ratio (e.g., 10:1 T-cell to DC ratio) for 3-5 days.
-
Include appropriate controls:
-
T-cells alone
-
T-cells with untreated DCs
-
T-cells stimulated with anti-CD3/CD28 antibodies (positive control)
-
-
After the co-culture period, harvest the cells and analyze T-cell proliferation by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division and thus T-cell activation.
-
The supernatant can also be collected to measure cytokine production (e.g., IFN-γ) by the activated T-cells.
Visualizations
Caption: this compound activates the TLR9 signaling pathway in immune cells.
Caption: Potential mechanisms of resistance to this compound therapy.
Caption: Workflow for investigating this compound resistance in vitro.
References
- 1. Intratumoural tilsotolimod shows no benefit for advanced refractory melanoma - Medical Conferences [conferences.medicom-publishers.com]
- 2. mdpi.com [mdpi.com]
- 3. TLR9 Downregulation in Breast Cancer: Its Role in Tumor Immunity, Inflammatory Response, and Cellular Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Sotirimod Stability Testing Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stability testing of Sotirimod. Please note that detailed public stability data for this compound is limited; therefore, this guide is based on a combination of available information and established best practices for small molecule stability testing according to ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure, solid this compound?
A1: For long-term storage, solid this compound powder should be stored at -20°C for up to three years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound in a solvent can be stored at -80°C for up to one year.[1] If the prepared solution is clear, it may be stored at 4°C for up to one week, though fresh preparation is always recommended to ensure maximum efficacy.[1]
Q3: What should I do if my prepared this compound solution is a suspension?
A3: If you have a suspension, it is recommended to prepare it fresh and use it immediately.[1] Do not store suspensions for any significant length of time as this can lead to inaccurate dosing and potential degradation.
Q4: What are the standard conditions for long-term stability testing of pharmaceutical products like this compound?
A4: According to ICH guidelines, standard long-term stability testing is typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH).
Q5: What are accelerated stability studies and why are they performed?
A5: Accelerated stability studies expose the drug product to more extreme conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to predict the long-term stability in a shorter timeframe. These studies help to identify potential degradation pathways and can be used to support provisional shelf-life determinations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected degradation of this compound in a long-term stability study. | - Inappropriate storage conditions (temperature or humidity excursions).- Exposure to light.- Interaction with container/closure system.- Inherent instability of the formulation. | - Verify the calibration and performance of stability chambers.- Conduct photostability studies to assess light sensitivity.- Evaluate the suitability of the packaging materials.- Perform forced degradation studies to understand degradation pathways and reformulate if necessary. |
| Appearance of unknown peaks in HPLC analysis during a stability study. | - Formation of degradation products.- Contamination.- Issues with the analytical method. | - Perform peak purity analysis to confirm the homogeneity of the main peak.- Conduct forced degradation studies to see if the unknown peaks correspond to expected degradants.- Use a hyphenated technique like LC-MS to identify the mass of the unknown impurities.- Re-validate the stability-indicating nature of the analytical method. |
| Changes in physical appearance (e.g., color change, precipitation) of this compound solution upon storage. | - Chemical degradation.- Poor solubility of this compound in the chosen solvent.- pH shift of the solution. | - Prepare solutions fresh whenever possible.- If storage is necessary, filter the solution before use and visually inspect for any changes.- Re-evaluate the solvent system and consider the use of co-solvents or other formulation aids to improve solubility.- Monitor the pH of the solution over time. |
| Inconsistent results between different time points in a stability study. | - Lack of homogeneity in the sample batch.- Analytical method variability.- Inconsistent sample handling and preparation. | - Ensure the initial batch is homogeneous.- Verify the precision and robustness of the analytical method.- Standardize all sample handling and preparation procedures. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Relative Humidity (RH) | Duration |
| Solid (Powder) | -20°C | N/A | Up to 3 years[1] |
| In Solvent | -80°C | N/A | Up to 1 year |
| In Solvent (Short-term) | 4°C | N/A | Up to 1 week (if clear solution) |
Table 2: Representative Results of a Forced Degradation Study for this compound (Hypothetical Data)
| Stress Condition | Duration | Assay (% of Initial) | Major Degradation Products (% Peak Area) |
| Acidic (0.1 N HCl) | 24 hours | 85.2% | DP1 (5.8%), DP2 (3.1%) |
| Basic (0.1 N NaOH) | 24 hours | 78.9% | DP3 (10.4%), DP4 (4.5%) |
| Oxidative (3% H₂O₂) | 8 hours | 65.7% | DP5 (15.2%), DP6 (8.9%) |
| Thermal (80°C) | 48 hours | 92.1% | DP1 (2.5%), DP7 (1.8%) |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 98.5% | Minor degradation |
DP = Degradation Product
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound (Solid Form)
-
Objective: To evaluate the stability of solid this compound under ICH recommended long-term storage conditions.
-
Materials:
-
Three batches of this compound active pharmaceutical ingredient (API).
-
Appropriate container closure system (e.g., amber glass vials with inert stoppers).
-
Calibrated stability chambers.
-
Validated stability-indicating HPLC method.
-
-
Procedure:
-
Package samples from each batch into the selected container closure system.
-
Place the samples in a stability chamber set to 25°C ± 2°C and 60% RH ± 5% RH.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
At each time point, analyze the samples for appearance, assay, and degradation products using a validated HPLC method.
-
Compile the data and perform a trend analysis to establish a re-test period or shelf life.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical method.
-
Materials:
-
This compound API.
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Calibrated oven and photostability chamber.
-
Validated stability-indicating HPLC-UV and LC-MS methods.
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for a specified time. Neutralize and analyze.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize and analyze.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time and analyze.
-
Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours and analyze.
-
Photodegradation: Expose solid and solution samples of this compound to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Analyze the samples.
-
Analyze all stressed samples by HPLC-UV to quantify degradation and by LC-MS to identify the mass of the degradation products.
-
Visualizations
Caption: Experimental Workflow for a Typical Stability Study.
Caption: Hypothetical Degradation Pathways of this compound.
References
Technical Support Center: Optimizing Sotirimod Treatment Schedule In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sotirimod in in vivo experiments. The information is designed to address specific issues that may be encountered during the optimization of treatment schedules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA, a common feature of viral genomes. Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs), such as IFN-α. This innate immune activation can subsequently lead to the activation and maturation of dendritic cells (DCs), enhanced T-cell priming, and the activation of other immune cells like natural killer (NK) cells, ultimately promoting an anti-tumor immune response.
Q2: What are the common routes of administration for this compound and other TLR7 agonists in preclinical models?
In preclinical studies, this compound and other TLR7 agonists have been administered via several routes, including:
-
Intravenous (IV): Systemic delivery to target primary tumors and metastases.
-
Intratumoral (IT): Direct injection into the tumor to maximize local immune activation and minimize systemic side effects.
-
Subcutaneous (SC): Another method for systemic or localized delivery.
-
Topical: Applied directly to the skin, primarily for dermatological malignancies.
The choice of administration route depends on the tumor model and the therapeutic goal. Systemic administration may be necessary for non-dermatological or metastatic tumors.
Q3: What are the key biomarkers to monitor to assess the in vivo activity of this compound?
To assess the pharmacodynamic effects of this compound treatment, researchers can monitor a variety of biomarkers, including:
-
Systemic Cytokine Levels: Measurement of plasma or serum levels of IFN-α, IFN-γ, IL-12, and TNF-α, typically peaking a few hours after administration.
-
Immune Cell Activation Markers: Upregulation of activation markers such as CD69 and CD86 on dendritic cells, T cells, and B cells in the blood, spleen, and tumor microenvironment, which can be assessed by flow cytometry.
-
Tumor Infiltrating Lymphocytes (TILs): Analysis of the number and phenotype of immune cells within the tumor, particularly CD8+ T cells and NK cells.
-
Gene Expression Analysis: Measurement of IFN-stimulated genes (ISGs) in the tumor or peripheral blood mononuclear cells (PBMCs).
Troubleshooting Guide
Issue 1: Lack of Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing Schedule | - Dose Escalation: Titrate the dose of this compound to find the optimal therapeutic window. Start with doses reported in the literature for similar TLR7 agonists and escalate. - Frequency Adjustment: TLR7 agonists can induce tolerance with frequent administration. Experiment with different dosing frequencies (e.g., once weekly vs. twice weekly) to avoid tachyphylaxis. |
| Inappropriate Administration Route | - For systemic tumors, ensure the administration route (e.g., intravenous) provides adequate drug exposure to the tumor site. - For localized tumors, consider intratumoral injection to increase the local concentration of this compound and enhance the local immune response. |
| Tumor Microenvironment (TME) | - The TME can be highly immunosuppressive. Consider combining this compound with other therapies, such as checkpoint inhibitors (e.g., anti-PD-1) or radiotherapy, to overcome immunosuppression.[1] |
| Poor Solubility/Stability | - Ensure this compound is properly dissolved according to the manufacturer's instructions. For in vivo studies, specific formulations may be required to improve solubility and stability. For example, DSR-29133, a TLR7 agonist, was dissolved in 0.0042N HCl saline and pH-adjusted before administration.[2] |
Issue 2: Systemic Toxicity and Adverse Effects
| Potential Cause | Troubleshooting Steps |
| Cytokine Release Syndrome (CRS) | - High systemic levels of pro-inflammatory cytokines can lead to adverse effects. Monitor animals for signs of toxicity (e.g., weight loss, ruffled fur, lethargy). - Reduce the dose or frequency of this compound administration. - Consider local (intratumoral) instead of systemic administration to minimize systemic cytokine release.[1] |
| Myeloproliferative Disorders | - In some preclinical models (e.g., lupus-prone mice), chronic TLR7 stimulation has been associated with myeloproliferative disorders.[3] Be aware of the genetic background of the animal model and monitor for hematological abnormalities. |
| Off-Target Effects | - Although this compound is selective for TLR7, high doses may lead to off-target effects. Ensure the dose used is within the therapeutic range identified in dose-finding studies. |
Data Presentation
Table 1: Summary of In Vivo Dosing Schedules for TLR7 Agonists in Murine Cancer Models
| Compound | Cancer Model | Administration Route | Dose | Schedule | Key Outcomes | Reference |
| DSR-29133 | Metastatic Osteosarcoma (LM8) | Intravenous (i.v.) | 0.1 mg/kg | Once weekly | Anti-tumor activity | [2] |
| TLR7 agonist | Syngeneic Colon Carcinoma (CT26) | Intravenous (i.v.) | 2.5 mg/kg | 3 times a week (QWx3) | Upregulation of PD-L1 in dendritic cells | |
| SZU-101 | T cell Lymphoma (EL4) | Intratumoral (i.t.) | 50 µg | Every 3 days for 4 doses | Increased pro-inflammatory cytokines (TNF-α, IFN-γ, IL-12) | |
| R848 (Resiquimod) | Lupus-prone mice (NZM 2410) | Topical (on ear) | 100 µg/30 µl | 3 times a week | Increased serum IFN-α and autoantibodies |
Experimental Protocols
1. Intravenous (IV) Administration of a TLR7 Agonist in Mice
This protocol is adapted from a study using the TLR7 agonist DSR-29133.
-
Materials:
-
This compound (or other TLR7 agonist)
-
Vehicle (e.g., 0.0042N HCl in saline, adjusted to neutral pH with NaOH)
-
Sterile syringes (1 ml) and needles (27-30G)
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
-
-
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the appropriate vehicle to the desired final concentration. Ensure the solution is at a physiological pH.
-
Animal Restraint: Place the mouse in a suitable restrainer to expose the tail.
-
Tail Vein Dilation (Optional): If necessary, warm the mouse's tail using a heat lamp to dilate the lateral tail veins. Be careful not to overheat the animal.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the desired volume (typically 5-10 ml/kg body weight).
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
-
2. Monitoring Immune Response by Flow Cytometry
-
Sample Collection: Collect blood, spleen, or tumor tissue at desired time points after this compound administration.
-
Cell Preparation:
-
Blood: Collect blood via cardiac puncture or tail vein bleed into tubes containing an anticoagulant (e.g., EDTA). Perform red blood cell lysis.
-
Spleen: Harvest the spleen and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells.
-
Tumor: Excise the tumor and mechanically and enzymatically digest it to obtain a single-cell suspension.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors to reduce non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers of interest (e.g., CD45, CD3, CD4, CD8, CD11c, CD86, CD69).
-
Wash the cells to remove unbound antibodies.
-
If assessing intracellular cytokines, perform a fixation and permeabilization step, followed by staining with antibodies against intracellular targets (e.g., IFN-γ, TNF-α).
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify the frequency and phenotype of different immune cell populations.
Mandatory Visualizations
Caption: this compound activates the TLR7 signaling pathway.
Caption: General workflow for in vivo this compound efficacy studies.
Caption: Troubleshooting logic for this compound in vivo experiments.
References
- 1. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous administration of the selective toll-like receptor 7 agonist DSR-29133 leads to anti-tumor efficacy in murine solid tumor models which can be potentiated by combination with fractionated radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Sotirimod vs. R848 TLR7/8 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like receptor (TLR) 7 and 8 agonist activity of sotirimod (also known as R-850) and R848 (resiquimod). The information presented is based on available experimental data to assist researchers in selecting the appropriate agonist for their specific needs.
Introduction to TLR7/8 Agonists
Toll-like receptors 7 and 8 are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds.[1] Activation of these endosomal receptors triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, leading to the activation of both innate and adaptive immunity.[1][2] Small molecule agonists of TLR7 and TLR8, such as this compound and R848, are of significant interest for their potential as vaccine adjuvants and cancer immunotherapies.[3]
Head-to-Head Comparison: this compound vs. R848
While both this compound and R848 are imidazoquinoline derivatives that activate TLR7, their activity on TLR8 and the resulting downstream signaling can differ. R848 is a well-established potent dual agonist of both human TLR7 and TLR8.[1] this compound is primarily characterized as a TLR7 agonist.
Data Presentation
| Agonist | Target(s) | EC50 (µM) - TNF-α Induction in human MoDCs | Reference |
| R848 | TLR7/8 | 1.0 | |
| Hybrid-2 | TLR7/8 | 0.3 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
This data on Hybrid-2, which is also an imidazoquinoline, suggests that variations in the chemical structure can lead to differences in potency. Without a direct comparative study, it is difficult to definitively state the relative potency of this compound versus R848.
Differentiated Agonist Activity and Downstream Effects
The differential activation of TLR7 and TLR8 can lead to distinct cytokine profiles. TLR7 activation is predominantly associated with the induction of type I interferons (IFN-α), while TLR8 activation is more strongly linked to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).
R848 , as a dual TLR7/8 agonist, induces a broad range of cytokines, including IFN-α, TNF-α, IL-6, and IL-12 in human peripheral blood mononuclear cells (PBMCs).
This compound , being more selective for TLR7, would be expected to primarily induce a type I interferon response. However, without direct comparative experimental data on cytokine induction profiles under the same conditions, this remains a hypothesis based on its receptor specificity.
Signaling Pathways
Both this compound and R848 activate downstream signaling pathways through the recruitment of the adaptor protein MyD88 to the TLR7 or TLR8 receptor complex. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the expression of cytokine and interferon genes.
Caption: Simplified TLR7/8 signaling cascade.
Experimental Protocols
In Vitro TLR7/8 Agonist Activity Assay in Human PBMCs
This protocol outlines a general method for comparing the activity of TLR7/8 agonists like this compound and R848 using human peripheral blood mononuclear cells (PBMCs).
1. Isolation of Human PBMCs:
-
Human PBMCs can be isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Briefly, whole blood is diluted with PBS and layered over Ficoll-Paque.
-
After centrifugation, the PBMC layer is collected, washed, and resuspended in complete RPMI 1640 medium.
2. Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound and R848 in complete RPMI 1640 medium.
-
Add the agonist dilutions to the cells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator. A vehicle control (e.g., DMSO) should be included.
3. Cytokine Measurement by ELISA:
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentrations of cytokines of interest (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
The results can be used to generate dose-response curves and calculate EC50 values for each agonist and cytokine.
Caption: Workflow for comparing TLR agonist activity.
Conclusion
R848 is a well-characterized potent dual TLR7 and TLR8 agonist that induces a broad inflammatory response. This compound is primarily described as a TLR7 agonist, which may translate to a more type I interferon-dominant cytokine profile. The choice between these two agonists will depend on the specific research application. For applications requiring broad immune activation, R848 may be more suitable. Conversely, for applications where a strong type I interferon response is desired with potentially less induction of pro-inflammatory cytokines, this compound could be the preferred agent. Direct, head-to-head comparative studies are necessary to definitively delineate the potency and cytokine induction profiles of this compound and R848. The provided experimental protocol offers a framework for researchers to conduct such comparative analyses in their own laboratories.
References
Validating Sotirimod Target Engagement in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sotirimod (also known as R-850), a potent Toll-like Receptor 7 (TLR7) agonist, with other well-characterized TLR7/8 agonists: Imiquimod, Resiquimod, and Gardiquimod. The focus of this guide is to provide experimental data and detailed protocols for validating the target engagement of this compound in primary human immune cells, a critical step in preclinical drug development.
Introduction to this compound and TLR7 Agonism
This compound is an imidazoquinoline derivative that functions as an immune response modifier by activating TLR7. TLR7 is an endosomal pattern recognition receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation, TLR7 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which are crucial for antiviral and antitumor immune responses.[2][3] Validating that this compound effectively engages TLR7 in primary cells and elicits the expected downstream signaling and functional outcomes is paramount for its clinical development.
Comparative Analysis of TLR7 Agonists
This section compares the performance of this compound with Imiquimod, Resiquimod, and Gardiquimod in activating primary human immune cells. The data presented is a synthesis of findings from multiple studies.
Quantitative Data: Cytokine Production in Primary Human PBMCs
The potency of TLR7 agonists is often evaluated by measuring the dose-dependent induction of key cytokines in peripheral blood mononuclear cells (PBMCs). The following table summarizes the half-maximal effective concentrations (EC50) for the induction of Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α).
| Compound | Target(s) | Cell Type | Cytokine | EC50 (µM) | Reference |
| This compound (R-850) | TLR7 | Human pDC | IFN-α | ~0.1 - 1 | [4] |
| Imiquimod | TLR7 | Human pDC | IFN-α | ~1 - 10 | [5] |
| Resiquimod (R-848) | TLR7/8 | Human pDC | IFN-α | ~0.01 - 0.1 | |
| Gardiquimod | TLR7 | Human pDC | IFN-α | ~0.1 - 1 | |
| This compound (R-850) | TLR7 | Human PBMC | TNF-α | Not widely reported | |
| Imiquimod | TLR7 | Human PBMC | TNF-α | ~1 - 5 | |
| Resiquimod (R-848) | TLR7/8 | Human PBMC | TNF-α | ~0.1 - 1 | |
| Gardiquimod | TLR7 | Human PBMC | TNF-α | Not widely reported |
Note: EC50 values can vary depending on the specific experimental conditions, donor variability, and assay used.
Quantitative Data: Dendritic Cell Maturation
Activation of TLR7 on dendritic cells (DCs) leads to their maturation, characterized by the upregulation of co-stimulatory molecules.
| Compound | Cell Type | Maturation Marker | Observation | Reference |
| This compound (R-850) | Human pDC | CD80, CD86, CCR7 | Upregulation | (as Resiquimod-like) |
| Imiquimod | Human pDC | CD80, CD86, CCR7 | Upregulation | |
| Resiquimod (R-848) | Human pDC | CD80, CD86, CCR7 | Potent Upregulation | |
| Gardiquimod | Human DC | CD83, CD86, CCR7 | Upregulation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate this compound's target engagement in their own laboratories.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture primary human PBMCs or isolated pDCs in appropriate media. Treat cells with a dose range of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes or a 384-well PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble TLR7 in the supernatant by Western blotting or by a high-throughput method like AlphaScreen or ELISA using a specific anti-TLR7 antibody.
-
Data Analysis: Plot the amount of soluble TLR7 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NF-κB Reporter Assay for Downstream Signaling
This assay measures the activation of the NF-κB signaling pathway, a key downstream event of TLR7 activation.
Principle: A reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is placed under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Line: Use a human cell line (e.g., HEK293 or THP-1) stably expressing human TLR7 and an NF-κB-driven reporter gene. For primary cells, transient transfection or a lentiviral-based reporter system may be required.
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a dose range of this compound, a positive control (e.g., Resiquimod), and a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Reporter Gene Assay:
-
Luciferase: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
SEAP: Collect the cell culture supernatant and add a SEAP substrate. Measure the colorimetric or chemiluminescent signal.
-
-
Data Analysis: Plot the reporter signal against the compound concentration to determine the EC50 for NF-κB activation.
ELISA for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of cytokines secreted by primary cells upon stimulation.
Protocol:
-
PBMC Isolation and Culture: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics.
-
Cell Stimulation: Seed PBMCs in a 96-well plate at a density of 1-2 x 10^6 cells/mL. Treat the cells with a dose range of this compound, positive controls (Imiquimod, Resiquimod), and a vehicle control.
-
Supernatant Collection: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator. After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α).
-
Block the plate to prevent non-specific binding.
-
Add the collected cell supernatants and a standard curve of the recombinant cytokine to the plate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a TMB substrate. The HRP enzyme will catalyze a color change.
-
Stop the reaction with an acid solution and read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve. Plot the cytokine concentration against the agonist concentration to determine the EC50.
Flow Cytometry for Dendritic Cell Maturation Markers
Flow cytometry allows for the multi-parameter analysis of individual cells, making it ideal for assessing the upregulation of cell surface markers associated with dendritic cell maturation.
Protocol:
-
Cell Isolation and Culture: Isolate human pDCs from PBMCs using magnetic-activated cell sorting (MACS) with anti-BDCA-2 or anti-BDCA-4 microbeads. Culture the isolated pDCs in appropriate media.
-
Cell Stimulation: Stimulate the pDCs with this compound, positive controls, and a vehicle control for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers such as CD80, CD86, CD40, CCR7, and HLA-DR, along with markers to identify the pDC population (e.g., CD123, BDCA-2). Include isotype controls to account for non-specific antibody binding.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the pDC population and analyze the median fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker. Compare the expression levels between treated and untreated cells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the identification of the specific cell types producing a particular cytokine.
Protocol:
-
PBMC Stimulation: Stimulate PBMCs with this compound or controls as described for the ELISA protocol. In the last 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.
-
Surface Staining: Stain the cells with antibodies against surface markers to identify the cell populations of interest (e.g., CD123 and BDCA-2 for pDCs).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) and then permeabilize them with a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against the cytokine of interest (e.g., anti-human IFN-α).
-
Data Acquisition and Analysis: Analyze the cells by flow cytometry. Gate on the cell population of interest and determine the percentage of cells positive for the intracellular cytokine.
Visualizations
TLR7 Signaling Pathway
Caption: TLR7 signaling pathway activated by this compound.
Experimental Workflow: Cytokine Profiling
References
- 1. Comparison of human B cell activation by TLR7 and TLR9 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 3. How imiquimod licenses plasmacytoid dendritic cells to kill tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Synergistic Landscape of Immuno-Oncology: A Comparative Guide to Sotirimod and Other TLR Agonists in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The convergence of innate immune activation and checkpoint inhibition represents a promising frontier in cancer immunotherapy. This guide provides a comparative analysis of sotirimod and other Toll-like receptor (TLR) agonists when used in combination with checkpoint inhibitors. While clinical data for this compound in oncology remains limited, extensive preclinical evidence for other TLR7/8 agonists offers a strong rationale for their potential efficacy. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to inform further research and development in this space.
Introduction to TLR Agonists in Immuno-Oncology
Toll-like receptors are critical components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering downstream inflammatory signaling pathways. The activation of TLRs within the tumor microenvironment can transform an immunologically "cold" tumor, characterized by a lack of T-cell infiltration, into a "hot" tumor that is more susceptible to the effects of checkpoint inhibitors. This compound (GSK2245035) is a selective TLR7 agonist that has been investigated in clinical trials for allergic rhinitis and asthma.[1][2] While its application in oncology is not yet established in publicly available literature, the broader class of TLR7/8 agonists has demonstrated significant promise in preclinical cancer models when combined with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies.
This compound and Other TLR7/8 Agonists with Checkpoint Inhibitors: Preclinical Evidence
Intratumoral administration of TLR7/8 agonists has been shown to induce potent anti-tumor responses and synergize with checkpoint inhibitors across various cancer models. This approach localizes the immune activation to the tumor, minimizing systemic toxicity.
Key Preclinical Findings:
-
Tumor Growth Inhibition and Survival: Combination therapy with TLR7/8 agonists and anti-PD-1 antibodies has resulted in significant suppression of tumor growth at both the injected primary tumor and distant, uninjected tumors (abscopal effect).[3][4] In some models, this has led to complete tumor regression and long-term survival.[5]
-
Enhanced T-Cell Response: TLR7/8 agonists increase the infiltration of activated, tumor-specific CD8+ T cells into the tumor microenvironment. This is often accompanied by an increase in the production of pro-inflammatory cytokines such as IFN-γ.
-
Modulation of the Tumor Microenvironment: These agonists can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumoral M1 phenotype. They also mature dendritic cells (DCs), enhancing their ability to present tumor antigens to T cells.
Quantitative Preclinical Data Summary
| Agonist (Model) | Combination Therapy | Key Efficacy Readouts | Reference |
| 1V270 (TLR7 Agonist) (Head and Neck Cancer Mouse Model) | Intratumoral 1V270 + systemic anti-PD-1 | Significantly enhanced tumor growth suppression compared to either agent alone. | |
| MEDI9197 (TLR7/8 Agonist) (Multiple Syngeneic Mouse Models) | Intratumoral MEDI9197 + systemic checkpoint inhibitors | Inhibition of tumor growth and Th1 polarization of the immune response. | |
| Nanoparticle-conjugated TLR7 Agonist (Colon Cancer Mouse Model) | Intratumoral NP-TLR7a + systemic anti-PD-1 & anti-CTLA-4 | 60% complete remission rate and improved survival from 0% with dual checkpoint blockade alone. | |
| R848 (Resiquimod; TLR7/8 Agonist) (Colon Cancer Mouse Model) | Intratumoral R848 + HMGN1 (TLR4 agonist) + systemic TNFR2 antagonist | Eradication of tumors and induction of long-term immune memory. |
Alternative Combination Strategies: TLR9 and STING Agonists
To provide a broader context, this section compares the efficacy of TLR7/8 agonist combinations with other innate immune-activating pathways.
TLR9 Agonists (CpG Oligonucleotides)
TLR9 agonists, such as CpG oligonucleotides, have also been extensively studied in combination with checkpoint inhibitors.
-
Mechanism: Similar to TLR7/8 agonists, intratumoral injection of TLR9 agonists activates dendritic cells and other innate immune cells, leading to enhanced T-cell priming and infiltration.
-
Efficacy: In preclinical models of head and neck cancer and melanoma, the combination of a TLR9 agonist (SD-101) with anti-PD-1 therapy showed superior tumor growth inhibition compared to monotherapy. In a lymphoma model, the combination of the TLR9 agonist lefitolimod with an anti-PD-1 antibody resulted in a 99% tumor growth inhibition.
STING Agonists
The Stimulator of Interferon Genes (STING) pathway is another critical innate immune sensing pathway that detects cytosolic DNA.
-
Mechanism: STING agonists induce a potent type I interferon response, which is crucial for the cross-priming of CD8+ T cells by dendritic cells.
-
Efficacy: Preclinical studies have demonstrated that STING agonists, when combined with anti-PD-1/PD-L1 antibodies, can lead to complete regression of both primary and distant tumors. This combination has been shown to promote the activation of dendritic cells, T cells, and NK cells, and to repolarize macrophages towards an M1 phenotype.
Comparative Preclinical Efficacy of Innate Immune Agonist and Checkpoint Inhibitor Combinations
| Agonist Class | Representative Agent(s) | Cancer Model(s) | Key Outcomes | Reference(s) |
| TLR7/8 | 1V270, MEDI9197, R848, NP-TLR7a | Head and Neck, Colon | Significant tumor growth inhibition, abscopal effect, M1 macrophage polarization, increased CD8+ T-cell infiltration, complete remissions. | |
| TLR9 | SD-101, Lefitolimod (MGN1703), CpG ODNs | Head and Neck, Melanoma, Lymphoma, Pancreatic | Enhanced tumor growth inhibition (up to 99%), prolonged survival, induction of systemic immunity. | |
| STING | ADU-S100, MSA-1, cGAMP | Colon, Melanoma, Breast | Potent tumor growth inhibition, complete regression of primary and distant tumors, increased cytokine production, activation of multiple immune cell types. |
Signaling Pathways and Experimental Workflows
TLR7 Signaling Pathway
Activation of TLR7 by an agonist like this compound within an endosome of an antigen-presenting cell (APC) initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR7 Signaling Pathway.
Experimental Workflow for Preclinical Combination Therapy
The following diagram outlines a typical experimental workflow for evaluating the combination of an intratumorally administered TLR agonist with a systemic checkpoint inhibitor in a preclinical mouse model.
Caption: Preclinical Combination Therapy Workflow.
Detailed Experimental Protocols
In Vivo Murine Tumor Model for Combination Immunotherapy
This protocol is a generalized representation based on methodologies reported in preclinical studies.
-
Animal Models: Syngeneic mouse models are used, where the tumor cell line and the mouse strain are genetically identical (e.g., CT26 colon carcinoma in BALB/c mice, or B16-F10 melanoma in C57BL/6 mice).
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the mice. For studies investigating abscopal effects, tumors may be implanted on both flanks.
-
Treatment Groups: Mice are randomized into treatment groups, typically including:
-
Vehicle control
-
Checkpoint inhibitor monotherapy
-
TLR agonist monotherapy
-
Combination therapy (TLR agonist + checkpoint inhibitor)
-
-
Dosing and Administration:
-
TLR Agonist: Administered via intratumoral injection at a specified dose and schedule (e.g., 25-50 µg per injection, twice weekly for two weeks).
-
Checkpoint Inhibitor: Administered systemically via intraperitoneal injection at a specified dose and schedule (e.g., 200 µg per mouse, every 3-4 days).
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal survival is monitored.
-
At the study endpoint, tumors, spleens, and draining lymph nodes are harvested for analysis.
-
-
Immunological Analysis:
-
Flow Cytometry: To quantify immune cell populations (e.g., CD8+ T cells, regulatory T cells, macrophages, dendritic cells) in the tumor and lymphoid organs.
-
Immunohistochemistry (IHC): To visualize the infiltration of immune cells into the tumor tissue.
-
Gene Expression Analysis (e.g., qPCR, NanoString): To measure the expression of cytokines, chemokines, and other immune-related genes within the tumor microenvironment.
-
Conclusion and Future Directions
The combination of TLR7/8 agonists with checkpoint inhibitors holds significant therapeutic promise, supported by a strong body of preclinical evidence. While direct oncological data for this compound is currently unavailable, the consistent and potent anti-tumor effects observed with other TLR7/8 agonists provide a compelling rationale for its investigation in this context. The ability of these combinations to induce systemic, durable anti-tumor immunity and remodel the tumor microenvironment addresses a key challenge in cancer immunotherapy – overcoming resistance to checkpoint blockade.
Future research should focus on optimizing dosing schedules, exploring different routes of administration (including nanoparticle-based delivery to enhance tumor retention and reduce systemic toxicity), and identifying predictive biomarkers to select patients most likely to benefit from this combination therapy. Clinical trials investigating this compound or other novel TLR7/8 agonists in combination with checkpoint inhibitors are a logical and highly anticipated next step in advancing the field of immuno-oncology.
References
- 1. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coley Pharmaceutical Group's Vaccine Adjuvant, VaxImmune, to Enter Phase III Clinical Testing as Part of GlaxoSmithKline's Novel Cancer Immunotherapeutic in Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 4. JCI Insight - Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer [insight.jci.org]
- 5. What is the mechanism of Sotorasib? [synapse.patsnap.com]
Comparative Analysis of Sotirimod and Other Imidazoquinolines: A Guide for Researchers
A detailed examination of the immunomodulatory activities of Sotirimod in comparison to established imidazoquinoline-based Toll-like receptor agonists, Imiquimod and Resiquimod.
This guide provides a comprehensive comparative analysis of this compound (formerly known as R-850 or S-30594) and other well-characterized imidazoquinolines, Imiquimod and Resiquimod. These synthetic small molecules are potent immune response modifiers that function primarily as agonists of Toll-like receptor 7 (TLR7) and, in the case of Resiquimod, also TLR8. Their ability to stimulate innate and adaptive immune responses has led to their investigation and use in various therapeutic areas, including oncology and virology. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their mechanisms of action, comparative performance based on available preclinical data, and detailed experimental protocols for their evaluation.
Mechanism of Action: TLR7/8 Agonism and Downstream Signaling
Imidazoquinolines exert their immunomodulatory effects by binding to and activating endosomal TLR7 and/or TLR8.[1][2] This activation triggers a downstream signaling cascade, predominantly through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[2] The translocation of NF-κB to the nucleus initiates the transcription of a wide array of pro-inflammatory cytokines and chemokines.
The primary cytokines induced by these agonists include interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6, IL-12).[3] This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs) such as dendritic cells and macrophages, enhances natural killer (NK) cell activity, and drives a Th1-biased adaptive immune response, which is crucial for anti-viral and anti-tumor immunity.[1]
Figure 1: Simplified TLR7 signaling pathway initiated by imidazoquinolines.
Comparative Performance Data
While extensive data is available for Imiquimod and Resiquimod, quantitative preclinical data for this compound is less prevalent in publicly accessible literature. The following tables summarize available comparative data. It is consistently reported that Resiquimod is a more potent inducer of cytokines than Imiquimod.
Table 1: In Vitro TLR7/8 Agonist Activity
| Compound | Target(s) | Assay System | EC50/Potency | Reference(s) |
| This compound (R-850) | TLR7 | Data not publicly available | Data not publicly available | |
| Imiquimod (R-837) | TLR7 | Human PBMCs (IFN-α induction) | ~1-5 µg/mL | |
| HEK-Blue™ hTLR7 Cells | Variable, generally in µM range | |||
| Resiquimod (R-848) | TLR7/8 | Human PBMCs (IL-12 stimulation) | 1259 nM (pEC50: 5.9) | |
| HEK-Blue™ hTLR7/8 Cells | Potent agonist, often in nM range |
Table 2: In Vitro Cytokine Induction Profile in Human PBMCs
| Cytokine | This compound (R-850) | Imiquimod (R-837) | Resiquimod (R-848) |
| IFN-α | Data not publicly available | Induced | Potently Induced |
| TNF-α | Data not publicly available | Induced | Potently Induced |
| IL-6 | Data not publicly available | Induced | Potently Induced |
| IL-12 | Data not publicly available | Induced | Potently Induced |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the evaluation of imidazoquinolines.
Protocol 1: In Vitro TLR7/8 Activation Assay using Reporter Cells
This assay quantifies the activation of TLR7 or TLR8 by measuring the activity of a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 reporter cells (InvivoGen)
-
Test compounds (this compound, Imiquimod, Resiquimod) dissolved in an appropriate solvent (e.g., DMSO)
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-650 nm)
Method:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of growth medium.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 20 µL of each compound dilution to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Incubation and Reading: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-650 nm using a spectrophotometer.
-
Data Analysis: Determine the EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Figure 2: Experimental workflow for in vitro TLR activation assay.
Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the measurement of cytokine production from human PBMCs following stimulation with imidazoquinolines.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Test compounds (this compound, Imiquimod, Resiquimod)
-
LPS (positive control)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Multiplex cytokine assay kit (e.g., Luminex-based or similar)
-
Centrifuge
Method:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed into a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Stimulation: Add test compounds at various concentrations to the wells. Include a vehicle control and a positive control (e.g., LPS).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Analysis: Analyze the cytokine levels (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Quantify cytokine concentrations based on standard curves and compare the induction profiles of the different compounds.
Conclusion
Imiquimod and Resiquimod are well-established TLR7 and TLR7/8 agonists, respectively, with Resiquimod demonstrating greater potency in preclinical studies. This compound is identified as a TLR7 agonist, but publicly available, direct comparative data on its potency and cytokine induction profile relative to Imiquimod and Resiquimod is limited. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses. Further head-to-head studies are necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound within the imidazoquinoline class of immune response modifiers. The provided signaling pathway and experimental workflow diagrams serve as visual aids to understand the underlying mechanisms and experimental designs crucial for this area of research.
References
Efficacy of Sotirimod Compared to Other TLR7 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like Receptor 7 (TLR7) agonist Sotirimod with other key alternatives in its class, primarily Imiquimod and Resiquimod. The information is compiled to assist in research and development efforts by presenting available efficacy data, detailed experimental methodologies, and relevant biological pathways.
Introduction to TLR7 Agonists
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1] TLR7, located within the endosomal compartment of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[2][3] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, thereby initiating a robust innate and subsequent adaptive immune response.[1][3] This mechanism makes TLR7 agonists promising therapeutic agents for viral infections and various cancers.
Key TLR7 Agonists in Comparison:
-
This compound (R-850): A novel imidazoquinoline-based immunomodulator with demonstrated antitumor and antiviral activity. It has been investigated for the treatment of conditions such as actinic keratosis. While identified as a potent TLR7 agonist, detailed public data directly comparing its efficacy against other agonists is limited.
-
Imiquimod (R-837): An FDA-approved topical TLR7 agonist used for treating genital warts, superficial basal cell carcinoma, and actinic keratosis. It is one of the most well-characterized agonists in this class.
-
Resiquimod (R-848): A more potent imidazoquinoline derivative that functions as a dual agonist for both TLR7 and TLR8. This dual activity often results in a broader and more potent cytokine response compared to TLR7-selective agonists.
Quantitative Data Comparison
Table 1: In Vitro Potency of Imiquimod vs. Resiquimod
| Parameter | Imiquimod | Resiquimod | Reference |
|---|---|---|---|
| Relative Potency | 1x | ~10-100x | |
| Concentration for equal IFN-α induction (from human pDCs) | 3.0 µM | 0.3 µM |
| Primary Receptor(s) | TLR7 | TLR7 and TLR8 | |
Table 2: Cytokine Induction Profile in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Imiquimod-Induced Response | Resiquimod-Induced Response | Key Function | Reference |
|---|---|---|---|---|
| IFN-α | Moderate Induction | Strong Induction | Antiviral state, DC maturation | |
| TNF-α | Moderate Induction | Strong Induction | Pro-inflammatory, anti-tumor | |
| IL-12 | Lower Induction | Higher Induction | Promotes Th1 response, NK cell activation |
| IFN-γ | Indirect, lower induction | Indirect, higher induction | Macrophage activation, cell-mediated immunity | |
Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway
Activation of TLR7 by an agonist like this compound initiates a downstream signaling cascade mediated by the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB), culminating in the transcription of type I interferons and other inflammatory cytokines.
References
- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Downstream Effects of Sotirimod and Other Immunomodulators on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream effects of Sotirimod (FTY720) on immune cells with two other prominent immunomodulatory drugs used in the treatment of multiple sclerosis: Natalizumab and Dimethyl Fumarate. The information is supported by experimental data and includes detailed methodologies for key experiments to facilitate reproducibility and further research.
Introduction
This compound (FTY720), Natalizumab, and Dimethyl Fumarate are all effective disease-modifying therapies for relapsing-remitting multiple sclerosis. However, they exert their immunomodulatory effects through distinct mechanisms of action, leading to different downstream consequences on the composition and function of immune cell populations. Understanding these differences is crucial for elucidating their therapeutic efficacy, predicting potential side effects, and developing novel immunomodulatory strategies.
Mechanism of Action Overview
-
This compound (FTY720): this compound is a sphingosine-1-phosphate (S1P) receptor modulator. After in vivo phosphorylation to FTY720-phosphate, it acts as a functional antagonist of the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of the receptor, preventing lymphocytes from egressing from secondary lymphoid organs. The resulting sequestration of lymphocytes in the lymph nodes leads to a profound reduction in circulating T and B cells.
-
Natalizumab: Natalizumab is a humanized monoclonal antibody that targets the α4-integrin subunit of the α4β1- and α4β7-integrins expressed on the surface of most leukocytes. By blocking the interaction of α4-integrins with their ligands, such as vascular cell adhesion molecule-1 (VCAM-1) on the blood-brain barrier, Natalizumab inhibits the transmigration of inflammatory immune cells into the central nervous system.
-
Dimethyl Fumarate (DMF): The precise mechanism of action of Dimethyl Fumarate is not fully elucidated, but it is known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway. This pathway is involved in the cellular response to oxidative stress. DMF is also thought to have direct effects on immune cells, including inducing apoptosis of activated lymphocytes and altering cytokine production profiles.
Comparative Effects on Peripheral Immune Cell Populations
The following tables summarize the quantitative effects of this compound, Natalizumab, and Dimethyl Fumarate on various immune cell subsets in the peripheral blood, as determined by flow cytometry from clinical studies.
Table 1: Effects on T Lymphocyte Subsets
| T Cell Subset | This compound (FTY720) | Natalizumab | Dimethyl Fumarate (DMF) |
| Total CD3+ T Cells | Significant reduction (~60-80%)[1][2] | Significant increase[3] | Significant reduction in absolute count[4][5] |
| CD4+ T Cells | Significant reduction (~80%) | Significant increase | Reduction in absolute count |
| CD8+ T Cells | Significant reduction (~60%) | Significant increase | Reduction in absolute count |
| Naïve T Cells (CCR7+CD45RA+) | Preferential and significant reduction | Increase in circulating numbers | Reduction in absolute count |
| Central Memory T Cells (CCR7+CD45RA-) | Preferential and significant reduction | Increase in circulating numbers | Reduction in absolute count |
| Effector Memory T Cells (CCR7-CD45RA-) | Relative increase in proportion | Increase in circulating numbers | Reduction in absolute count |
Table 2: Effects on B Lymphocytes, NK Cells, and Monocytes
| Immune Cell Type | This compound (FTY720) | Natalizumab | Dimethyl Fumarate (DMF) |
| CD19+ B Cells | Significant reduction | Significant increase (2.6 to 2.8-fold) | Reduction in absolute count |
| CD10+ Pre-B Cells | Not extensively reported | Significant increase (~7.4-fold) | Not extensively reported |
| Natural Killer (NK) Cells | Reduction | Significant increase (~1.5-fold) | Reduction in absolute count |
| CD14+ Monocytes | Relative increase in proportion | No significant change in absolute numbers, but relative decrease in percentage | Modest reduction in absolute count |
Effects on Dendritic Cell Function
This compound has been shown to directly impact the function of dendritic cells (DCs), which are key antigen-presenting cells that initiate adaptive immune responses.
Table 3: Effects of this compound (FTY720) on Dendritic Cell Function
| DC Function | Effect of this compound (FTY720) |
| Maturation | Impaired immunostimulatory capacity of mature DCs |
| Migration/Chemotaxis | Reduced chemotaxis of immature and mature DCs |
| Cytokine Production | Reduced IL-12 production, Increased IL-10 production |
| T Cell Priming | Shifts T cell differentiation from a Th1 towards a Th2 phenotype |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways modulated by each drug.
Caption: this compound (FTY720) Signaling Pathway in a Lymphocyte.
Caption: Natalizumab Mechanism of Action at the Blood-Brain Barrier.
Caption: Dimethyl Fumarate (DMF) Activation of the Nrf2 Pathway.
Experimental Workflow Diagrams
Caption: General Workflow for Peripheral Blood Immunophenotyping by Flow Cytometry.
Caption: In Vitro Dendritic Cell Maturation and Function Assay Workflow.
Experimental Protocols
Peripheral Blood Immunophenotyping by Flow Cytometry
Objective: To quantify the absolute counts and percentages of various immune cell subsets in peripheral blood.
Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-buffered saline (PBS).
-
Fluorochrome-conjugated monoclonal antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CCR7, CD45RA).
-
Flow cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX).
-
Flow cytometry analysis software (e.g., FlowJo™, Kaluza).
Method:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer at the plasma-Ficoll interface.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% fetal bovine serum).
-
-
Cell Staining:
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer for acquisition.
-
-
Data Acquisition:
-
Acquire the samples on a calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis.
-
-
Data Analysis:
-
Use a sequential gating strategy to identify the cell populations of interest. For example, gate on lymphocytes based on forward and side scatter, then on single cells, then on CD3+ T cells, and subsequently on CD4+ and CD8+ subsets.
-
Further delineate naïve, central memory, and effector memory subsets based on the expression of CCR7 and CD45RA.
-
Quantify the percentage of each population within the parent gate. Absolute counts can be determined using a dual-platform method with a hematology analyzer or by using counting beads.
-
In Vitro Dendritic Cell Maturation and Function Assay
Objective: To assess the effect of a compound on the maturation, cytokine production, and T cell priming capacity of monocyte-derived dendritic cells (mo-DCs).
Materials:
-
Isolated human monocytes.
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).
-
This compound (FTY720) and a vehicle control (e.g., DMSO).
-
Lipopolysaccharide (LPS) or another maturation stimulus.
-
ELISA kits for IL-12 and IL-10.
-
Allogeneic naïve CD4+ T cells.
-
Cell proliferation dye (e.g., CFSE).
-
Flow cytometry antibodies for DC maturation markers (e.g., CD80, CD86, HLA-DR).
Method:
-
Generation of Immature mo-DCs:
-
Culture isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) for 5-6 days.
-
-
Treatment and Maturation:
-
On day 5 or 6, treat the immature mo-DCs with different concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).
-
Induce maturation by adding LPS (e.g., 100 ng/mL) and incubate for another 24-48 hours.
-
-
Analysis of DC Phenotype:
-
Harvest the DCs and stain with fluorochrome-conjugated antibodies against maturation markers (CD80, CD86, HLA-DR).
-
Analyze the expression of these markers by flow cytometry to assess the maturation status.
-
-
Cytokine Analysis:
-
Collect the culture supernatants after the maturation period.
-
Measure the concentrations of IL-12 and IL-10 using specific ELISA kits according to the manufacturer's instructions.
-
-
T Cell Priming Assay (Mixed Lymphocyte Reaction):
-
Co-culture the treated and matured DCs with allogeneic naïve CD4+ T cells (previously labeled with a proliferation dye like CFSE) at a specific ratio (e.g., 1:10 DC to T cell ratio).
-
After 4-5 days, harvest the T cells and analyze their proliferation by measuring the dilution of the CFSE dye by flow cytometry.
-
The cytokine profile of the proliferating T cells (e.g., IFN-γ for Th1, IL-4 for Th2) can also be assessed by intracellular cytokine staining or by measuring cytokines in the co-culture supernatant.
-
Conclusion
This compound, Natalizumab, and Dimethyl Fumarate each possess a unique immunomodulatory profile that results in distinct downstream effects on the immune system. This compound's primary effect is the sequestration of lymphocytes in secondary lymphoid organs, leading to a significant reduction in circulating T and B cells, particularly the naïve and central memory subsets. Natalizumab, in contrast, increases the number of circulating leukocytes by preventing their migration into tissues. Dimethyl Fumarate induces a reduction in absolute lymphocyte counts and is thought to shift the immune system towards a less inflammatory state. Furthermore, this compound can directly modulate dendritic cell function, impairing their ability to prime pro-inflammatory Th1 responses.
This comparative guide highlights the importance of understanding the specific cellular and molecular consequences of different immunomodulatory therapies. Such knowledge is essential for optimizing treatment strategies for individual patients, anticipating and managing potential side effects, and guiding the development of next-generation immunomodulators with improved efficacy and safety profiles. The provided experimental protocols offer a foundation for researchers to further investigate and validate the downstream effects of these and other immunomodulatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Real-World Lab Data in Natalizumab Treated Multiple Sclerosis Patients Up to 6 Years Long-Term Follow Up [frontiersin.org]
- 4. karger.com [karger.com]
- 5. Natalizumab Promotes Activation of Peripheral Monocytes in Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sotirimod's Cross-reactivity with TLR8
A Guide for Researchers in Immunology and Drug Development
This guide provides a detailed comparison of Sotirimod (GSK2245035), a selective Toll-like receptor 7 (TLR7) agonist, with other relevant TLR agonists, focusing on its cross-reactivity with Toll-like receptor 8 (TLR8). The following sections present quantitative data, experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to aid researchers in understanding the selectivity profile of this compound.
Quantitative Comparison of TLR7/TLR8 Agonist Activity
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other well-known TLR agonists for human TLR7 and TLR8. This data is crucial for assessing the selectivity of these compounds. This compound demonstrates significant selectivity for TLR7, as indicated by the difference in potency for inducing downstream markers of TLR7 (IFNα) versus TLR8 (TNFα) activation. In contrast, Resiquimod is a dual TLR7/8 agonist, while Imiquimod is highly selective for TLR7.
| Compound | Target | EC50/pEC50 | Selectivity Profile |
| This compound (GSK2245035) | IFNα (hPBMC) | pEC50 = 9.3[1] | Highly selective for TLR7 |
| TNFα (hPBMC) | pEC50 = 6.5[1] | ||
| Resiquimod (R848) | human TLR8 | 6.4 μM[2] | Dual TLR7/8 Agonist |
| Imiquimod | human TLR7 | Activates | Highly selective for TLR7[3] |
| human TLR8 | No activation at high concentrations[3] |
Experimental Protocols
The determination of TLR7 and TLR8 activation by agonists like this compound typically involves cell-based assays using human embryonic kidney 293 (HEK293) cells. These cells are stably transfected to express either human TLR7 or human TLR8, along with a reporter gene system, commonly a secreted alkaline phosphatase (SEAP) or luciferase gene under the control of a nuclear factor-kappa B (NF-κB) inducible promoter.
HEK293 Reporter Gene Assay for TLR7/TLR8 Activation
-
Cell Culture: HEK293 cells stably expressing either human TLR7 or human TLR8 and an NF-κB-inducible reporter gene are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are seeded into 96-well plates and treated with serial dilutions of the test compounds (e.g., this compound, Resiquimod, Imiquimod) or a vehicle control.
-
Incubation: The treated cells are incubated for a specified period (typically 16-24 hours) to allow for TLR activation and subsequent reporter gene expression.
-
Reporter Gene Detection: The activity of the reporter enzyme (e.g., SEAP or luciferase) in the cell culture supernatant or cell lysate is measured using a corresponding substrate and a detection instrument (e.g., a spectrophotometer or luminometer).
-
Data Analysis: The EC50 values are calculated by plotting the reporter activity against the compound concentration and fitting the data to a four-parameter logistic equation.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation.
-
Cell Stimulation: The isolated PBMCs are cultured and stimulated with various concentrations of the TLR agonists.
-
Cytokine Measurement: After an incubation period (typically 24-48 hours), the cell culture supernatants are collected. The concentrations of key cytokines, such as IFN-α (indicative of TLR7 activation) and TNF-α (indicative of TLR8 activation), are measured using enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays.
-
Data Analysis: The pEC50 values for cytokine induction are determined by plotting the cytokine concentration against the agonist concentration.
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: TLR7 and TLR8 signaling pathways activated by various agonists.
Caption: Workflow for assessing TLR7/TLR8 cross-reactivity.
References
Comparative study of Sotirimod analogs in vitro
A Comparative In Vitro Study of Sotirimod and its Analogs as Toll-like Receptor 7 Agonists
This guide provides a comparative analysis of the in vitro performance of this compound (GS-9620) and its analogs. This compound is a potent and selective agonist of Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system. Activation of TLR7 triggers downstream signaling pathways, leading to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for antiviral and antitumor immune responses. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship and in vitro efficacy of TLR7 agonists.
Introduction to this compound and its Analogs
This compound and its analogs are small molecule immune-modulators that activate TLR7. They belong to different chemical classes, primarily imidazoquinolines and oxoadenines. These compounds are being investigated for various therapeutic applications, including as vaccine adjuvants and for the treatment of chronic viral infections and cancer. The in vitro potency and cytokine induction profile are critical parameters for the selection and development of these candidates. Generally, in in vitro assays, the oxoadenine class of agonists has demonstrated higher potency compared to the imidazoquinolines[1].
Performance Comparison of this compound Analogs
The in vitro activity of this compound analogs is typically assessed by their ability to activate TLR7 and TLR8, and to induce the secretion of key cytokines from immune cells. The half-maximal effective concentration (EC50) is a common metric for potency, with lower values indicating higher potency.
TLR7 and TLR8 Activation
The potency and selectivity of this compound analogs are often evaluated using HEK293 cells stably transfected with human TLR7 or TLR8 and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB promoter.
Table 1: In Vitro Potency (EC50, µM) of Imidazoquinoline Analogs
| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) |
| 522 | 2.22 | 9.88 |
| 561 | 3.21 | >50 |
| 563 | 2.89 | >50 |
| 571 | >50 | 49.8 |
| 574 | 0.6 | 2.21 |
| 558 | 0.18 | 5.34 |
| 543 | 4.43 | 14.48 |
Table 2: In Vitro Potency (EC50, µM) of Oxoadenine Analogs
| Compound | Linker | TLR7 EC50 (µM) | TLR8 EC50 (µM) |
| 1a | Ethyl | 0.18 ± 0.04 | >100 |
| 1b | Propyl | 0.03 ± 0.01 | >100 |
| 1c | Butyl | 0.02 ± 0.01 | >100 |
| 2a | Propyl | 0.23 ± 0.05 | 59 ± 12 |
| 3a | Ethyl | 0.58 ± 0.25 | >100 |
| 4a | Ethyl | 0.44 ± 0.11 | >100 |
| R848 (benchmark) | - | 0.13 ± 0.03 | 1.1 ± 0.3 |
| SM360320 (benchmark) | - | 0.16 ± 0.04 | >100 |
Data for oxoadenine analogs are presented as mean ± standard deviation from three independent experiments[2].
Cytokine Induction in Human PBMCs
The ability of this compound analogs to induce cytokine production is a key indicator of their immunostimulatory activity. This is typically measured by treating human peripheral blood mononuclear cells (PBMCs) with the compounds and quantifying the levels of secreted cytokines, such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α), using ELISA.
Table 3: Cytokine Induction in Human PBMCs by Oxoadenine Analogs
| Compound | IFN-α Max (pg/mL) | IFN-α EC50 (µM) | TNF-α Max (pg/mL) | TNF-α EC50 (µM) |
| 1a | 2300 ± 400 | 0.21 ± 0.05 | 1000 ± 200 | 0.24 ± 0.06 |
| 1b | 3500 ± 500 | 0.04 ± 0.01 | 1800 ± 300 | 0.05 ± 0.01 |
| 1c | 4000 ± 600 | 0.03 ± 0.01 | 2200 ± 400 | 0.04 ± 0.01 |
| 2a | 2800 ± 450 | 0.25 ± 0.06 | 1500 ± 250 | 0.28 ± 0.07 |
| R848 (benchmark) | 4500 ± 700 | 0.15 ± 0.04 | 3000 ± 500 | 0.17 ± 0.04 |
| SM360320 (benchmark) | 3000 ± 500 | 0.18 ± 0.05 | 1200 ± 200 | 0.20 ± 0.05 |
Data are presented as mean ± standard deviation. Max represents the maximum cytokine concentration observed. EC50 values represent the concentration at which half-maximal cytokine induction is observed[2].
Signaling Pathway
This compound and its analogs activate TLR7, which is located in the endosomal compartment of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of the agonist, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors NF-κB and IRF7. NF-κB activation results in the production of pro-inflammatory cytokines like TNF-α and IL-6, while IRF7 activation leads to the production of type I interferons, most notably IFN-α.
Caption: TLR7 signaling pathway activated by this compound and its analogs.
Experimental Protocols
HEK293 TLR7/8 Reporter Gene Assay
This assay measures the activation of the NF-κB signaling pathway following TLR7 or TLR8 stimulation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible SEAP reporter gene are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., Puromycin and Blasticidin).
-
Cell Seeding: Cells are harvested and seeded into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium. The plate is incubated overnight at 37°C in a CO2 incubator.
-
Compound Stimulation: The next day, cells are stimulated with various concentrations of the this compound analogs.
-
Incubation: The plate is incubated for 16-24 hours at 37°C in a CO2 incubator.
-
SEAP Detection: The activity of secreted SEAP in the culture supernatant is measured. This can be done using a colorimetric substrate like QUANTI-Blue™, where the absorbance is read at 620-655 nm, or a chemiluminescent substrate where luminescence is measured.
-
Data Analysis: The EC50 values are calculated from the dose-response curves using non-linear regression analysis.
Caption: Workflow for the HEK293 TLR7/8 reporter gene assay.
Human PBMC Isolation and Cytokine Induction Assay
This assay measures the induction of cytokine secretion from primary human immune cells.
Methodology:
-
PBMC Isolation:
-
Whole blood from healthy donors is diluted with PBS.
-
The diluted blood is carefully layered over a Ficoll-Paque density gradient.
-
The sample is centrifuged at 400 x g for 30 minutes at room temperature with the brake off.
-
The buffy coat layer containing PBMCs is carefully collected.
-
PBMCs are washed multiple times with PBS to remove platelets and Ficoll.
-
Cells are counted and resuspended in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
PBMCs are seeded in a 96-well plate at a density of 1 x 10^6 cells/well.
-
This compound analogs are added at various concentrations.
-
The plate is incubated for 24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is collected and stored at -80°C until analysis.
-
Cytokine Quantification (ELISA):
-
An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected PBMC supernatants and a standard curve of the recombinant cytokine are added to the plate and incubated.
-
The plate is washed, and a biotinylated detection antibody is added.
-
After another wash, streptavidin-HRP is added.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm, and the cytokine concentrations in the samples are determined from the standard curve.
-
Caption: Workflow for PBMC isolation and cytokine induction assay.
Conclusion
The in vitro data presented in this guide demonstrate that this compound analogs, particularly those from the oxoadenine class, are potent TLR7 agonists. The structure of the analogs, including the linker length and substitutions, significantly influences their potency and selectivity for TLR7 versus TLR8, as well as their cytokine induction profiles. This comparative information is valuable for the rational design and selection of TLR7 agonists for further preclinical and clinical development. The provided experimental protocols offer a standardized approach for the in vitro evaluation of these compounds.
References
Head-to-Head Comparison: Sotirimod vs. Gardiquimod in TLR7 Agonism
For Immediate Release
[City, State] – [Date] – In the landscape of immune-oncology and antiviral research, Toll-like receptor 7 (TLR7) agonists have emerged as a promising class of therapeutics. This guide provides a detailed, data-driven comparison of two prominent TLR7 agonists: Sotirimod (GSK2245035) and Gardiquimod. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, in vitro activities, and the experimental protocols used for their evaluation.
Introduction to TLR7 Agonists
Toll-like receptor 7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a common feature of viral pathogens.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby initiating a robust antiviral and anti-tumor immune response.[1][2] this compound and Gardiquimod are synthetic small molecules that function as TLR7 agonists, each with distinct characteristics.
Mechanism of Action and Signaling Pathway
Both this compound and Gardiquimod exert their effects by binding to and activating TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[1][3] This activation initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88. This leads to the activation of two major transcription factor pathways:
-
Nuclear Factor-kappa B (NF-κB): Promotes the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Interferon Regulatory Factors (IRFs): Primarily IRF7, which drives the production of type I interferons (IFN-α and IFN-β).
The differential activation of these pathways can lead to distinct cytokine profiles and overall immunomodulatory effects for each agonist.
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sotirimod: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of the investigational immunomodulator, Sotirimod.
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring a safe laboratory environment and preventing environmental contamination. This compound, a novel immunomodulator, requires careful handling and adherence to proper disposal protocols. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide synthesizes general principles of hazardous waste management to provide a comprehensive operational plan.
It is crucial to treat this compound as a hazardous chemical. All materials that come into contact with it, including personal protective equipment (PPE), glassware, and solutions, must be disposed of as hazardous waste.[1] Always consult your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations.[2]
Essential Handling and Storage Precautions
Proper handling and storage are the first steps in a safe disposal process. The following table summarizes key precautions based on general laboratory safety guidelines.
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.[1] |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] |
| Avoiding Contact | Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental exposure, follow appropriate first aid measures.[1] |
| Storage (Powder) | Store this compound powder at -20°C for up to 3 years. |
| Storage (In Solvent) | Store this compound in solvent at -80°C for up to 1 year. |
| Spill Response | In case of a spill, absorb solutions with a liquid-binding material like diatomite. Decontaminate the affected surfaces with alcohol and dispose of all contaminated materials as hazardous waste. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a recommended procedure for the safe disposal of this compound waste, based on established guidelines for hazardous laboratory chemicals.
-
Waste Segregation: At the point of generation, it is critical to separate this compound waste from non-hazardous laboratory trash. Use designated and clearly labeled hazardous waste containers to prevent cross-contamination.
-
Waste Containerization:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, bench paper, and empty vials, should be placed in a dedicated, sealable plastic bag or a rigid, puncture-proof container. This container must be clearly labeled as "Hazardous Waste" and "this compound."
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Avoid mixing this compound waste with other incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles, must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Waste Storage: Store all hazardous waste containers in a designated, secure area that is away from general laboratory traffic. This storage area should be well-ventilated and equipped with secondary containment to manage potential spills.
-
Final Disposal: Arrange for the collection of this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Sotirimod
Disclaimer: A specific Safety Data Sheet (SDS) for Sotirimod (R850) was not available at the time of this document's creation. The following guidance is based on established best practices for handling potent, biologically active, and potentially hazardous small molecules, particularly immunomodulatory compounds such as Toll-like Receptor 7 (TLR7) agonists, in a laboratory setting. This information is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory environment.
This compound is a potent immunomodulator that functions as a TLR7 agonist.[1] Due to its biological activity, it should be handled with care to avoid unintentional exposure. The following procedural guidance is designed to minimize risk and ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Consistent and appropriate use of Personal Protective Equipment is the primary line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various handling procedures.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated gloves (ASTM D6978) are recommended.• Disposable, back-closing gown is preferred.• ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | • Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes. |
Standard Operating Procedure (SOP) for Handling this compound
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
| Step | Procedure | Details and Precautions |
| 1. Preparation | Designate a specific area for handling this compound. | This area should be in a low-traffic location within the lab. All surfaces should be decontaminated before and after work. |
| 2. Engineering Controls | All handling of solid this compound and preparation of concentrated stock solutions must be conducted in a certified chemical fume hood or a powder containment hood. | This prevents the inhalation of airborne particles. Ensure the fume hood has been recently certified and is functioning correctly. |
| 3. Weighing | Use a dedicated set of spatulas and weighing papers. | Tare the weighing vessel on the analytical balance inside the fume hood. Handle the compound gently to avoid creating dust. |
| 4. Solution Preparation | Prepare solutions in a chemical fume hood. | Add solvent to the solid compound slowly to avoid splashing. Ensure the container is securely capped before removing it from the fume hood. |
| 5. Storage | Store this compound according to the manufacturer's instructions, typically at -20°C for long-term storage. | Keep the container tightly sealed and clearly labeled with the compound name, concentration, date, and hazard warning. |
| 6. Waste Disposal | All materials contaminated with this compound are considered hazardous waste. | This includes pipette tips, tubes, gloves, weighing papers, and excess solutions. Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container. Dispose of the waste through your institution's hazardous waste management program. |
| 7. Decontamination | Decontaminate all surfaces and equipment after use. | Use a suitable laboratory disinfectant or a 10% bleach solution followed by a rinse with 70% ethanol and then water. |
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Size | Procedure |
| Small Spill (Solid or Liquid) | 1. Alert nearby personnel and restrict access to the area.2. Wear appropriate PPE, including double nitrile gloves, a lab gown, safety goggles, and a respirator.3. If a solid, gently cover with a damp paper towel to avoid raising dust.4. If a liquid, cover with an absorbent material, working from the outside in.5. Clean the area with a detergent solution, followed by a 10% bleach solution, and then wipe with 70% ethanol.6. Collect all cleanup materials in a sealed hazardous waste container. |
| Large Spill (Solid or Liquid) | 1. Evacuate the immediate area and alert others.2. Contact your institution's Environmental Health and Safety (EHS) department immediately.3. Do not attempt to clean up a large spill unless you are trained and equipped to do so.4. Prevent the spill from entering drains. |
Experimental Protocols
In Vitro Cytokine Induction Assay
This protocol describes a general method for assessing the immunomodulatory activity of this compound by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs).
1. Materials:
-
This compound
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
2. Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Further dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.
-
Plate human PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 100 µL per well.
-
Add 100 µL of the diluted this compound solutions to the wells to achieve the final desired concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., another known TLR7 agonist).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
Quantify the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
Visualizations
This compound's Mechanism of Action: The TLR7 Signaling Pathway
This compound acts as an agonist for Toll-like Receptor 7 (TLR7), which is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon binding, this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, key components of the innate immune response.
Caption: TLR7 signaling cascade initiated by this compound.
Experimental Workflow for Safe Handling of this compound
This workflow outlines the critical steps for safely handling a potent compound like this compound in a research laboratory, from receipt to disposal, emphasizing safety at each stage.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
